Product packaging for 6-Benzylpyrimidine-2,4(1h,3h)-dione(Cat. No.:CAS No. 13345-11-4)

6-Benzylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B1266948
CAS No.: 13345-11-4
M. Wt: 202.21 g/mol
InChI Key: WWULIABIMURATD-UHFFFAOYSA-N
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Description

6-Benzylpyrimidine-2,4(1H,3H)-dione (CAS 13345-11-4), also known as 6-benzyluracil, is a heterocyclic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is built on the pyrimidine-2,4(1H,3H)-dione scaffold, a fundamental structure in nucleic acids, and is distinguished by a benzyl substituent at the sixth carbon position . This specific modification with a lipophilic benzyl group is a key determinant of its chemical properties and biological interactions, making it a valuable intermediate in scientific research . The pyrimidinedione core is of paramount importance in medicinal chemistry, serving as a key structural motif for a wide range of pharmacological activities . Researchers have extensively explored derivatives of this scaffold for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . The introduction of the benzyl moiety at position 6 has been a particular focus of investigation. Studies on related derivatives have shown that this structural feature is critical for activity against viral enzymes, such as HIV-1 reverse transcriptase (RT) . Further strategic derivatization of this core structure, for example through N-3 hydroxylation, has been shown to introduce additional biological activities, such as anti-HIV integrase (IN) activity, while retaining anti-HIV RT properties . Beyond virology, research into analogous compounds with aryl substitutions at the C6 position has revealed other potential therapeutic avenues, including hypotensive activity and the inhibition of human DNA repair proteins, suggesting potential applications as adjuvants in chemotherapy . This compound is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B1266948 6-Benzylpyrimidine-2,4(1h,3h)-dione CAS No. 13345-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWULIABIMURATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295324
Record name 6-benzylpyrimidine-2,4(1h,3h)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID10295324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13345-11-4
Record name NSC101191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-benzylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-Benzylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil. This document consolidates available data on its identification, physicochemical characteristics, synthesis, and biological activities, with a focus on its potential in drug discovery.

Chemical Identity and Properties

This compound is a heterocyclic organic compound belonging to the pyrimidinedione family. The presence of a benzyl group at the 6-position of the uracil ring is a key structural feature influencing its chemical and biological properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 6-(phenylmethyl)-2,4(1H,3H)-Pyrimidinedione[1]
Synonyms 6-benzyluracil, 6-benzyl-1H-pyrimidine-2,4-dione[1]
CAS Number 13345-11-4[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Exact Mass 202.074227566 g/mol [1]
Appearance Solid, Light yellow powder[2]
Purity ≥95.0% (commercial availability)[2]

Note: Specific experimental data for properties like melting point, boiling point, and solubility for the unsubstituted compound are not consistently reported in publicly available literature and may require experimental determination.

Synthesis and Characterization

The synthesis of 6-benzyluracil and its derivatives is of significant interest due to their biological activities. A common synthetic approach involves the condensation of a β-ketoester with urea or a urea equivalent.

General Synthesis Workflow

A plausible synthetic route, based on established methods for related compounds, is outlined below. This workflow represents a general strategy that can be adapted and optimized.

Synthesis_Workflow Start Starting Materials Step1 Condensation Reaction Start->Step1 β-ketoester + Urea Step2 Cyclization Step1->Step2 Intermediate Step3 Purification Step2->Step3 Product 6-Benzylpyrimidine- 2,4(1H,3H)-dione Step3->Product

Caption: General workflow for the synthesis of 6-benzyluracil.

Experimental Protocol: Synthesis of 6-Substituted Pyrimidine-2,4-diones

The following protocol is a general method for the synthesis of 6-substituted pyrimidine-2,4-diones and can be adapted for 6-benzyluracil.[3]

  • Reaction Setup: A mixture of urea (1.0 mol) and an appropriate β-ketoester (e.g., ethyl benzoylacetate for 6-phenyl derivatives, 1.1 mol) in acetic anhydride (5 mL) is prepared in a suitable reaction vessel.

  • Heating: The reaction mixture is heated at 100-120°C for approximately 3 hours.

  • Work-up: The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.

  • Precipitation: A 5% sodium hydroxide solution is slowly added to the cooled residue.

  • Isolation: The precipitate of the 6-substituted pyrimidine-2,4-dione is formed, filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol.

Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence of the benzyl and pyrimidinedione moieties, and determining the substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H stretching vibrations of the uracil ring and the aromatic C-H and C=C vibrations of the benzyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.

Biological Activity and Mechanism of Action

Derivatives of 6-benzyluracil have shown notable biological activity, particularly as antiviral agents.

Anti-HIV Activity

Several studies have focused on the synthesis and biological evaluation of 6-benzyluracil derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[4][5][6] These compounds are analogues of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine).

The mechanism of action of these NNRTIs involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is allosteric to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Signaling Pathway Interaction

The primary molecular target of 6-benzyluracil derivatives in the context of HIV is the reverse transcriptase enzyme. The interaction is a direct binding event and does not typically involve the modulation of complex host cell signaling pathways for its primary antiviral effect. The logical relationship is a direct inhibition of the viral replication cycle.

Mechanism_of_Action Compound 6-Benzyluracil Derivative Target HIV-1 Reverse Transcriptase Compound->Target Binds to allosteric site Process Viral RNA to DNA Conversion Target->Process Catalyzes Target->Process Inhibits Replication Viral Replication Process->Replication

Caption: Direct inhibition of HIV-1 reverse transcriptase by 6-benzyluracil derivatives.

Further research is required to explore other potential biological activities and to investigate if this compound or its derivatives interact with other cellular targets or signaling pathways. The pyrimidine scaffold is known to be a "privileged structure" in medicinal chemistry, and it is plausible that this compound could exhibit other pharmacological effects.[3]

Conclusion

This compound is a molecule of significant interest, particularly due to the established anti-HIV activity of its derivatives. This guide has provided a summary of its core chemical properties, a general synthetic approach, and an overview of its primary mechanism of action as an NNRTI. Further detailed experimental characterization of the parent compound and exploration of its broader pharmacological profile are warranted to fully realize its potential in drug development. Researchers and scientists are encouraged to use this information as a foundation for their investigations into this promising chemical entity.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Benzylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylpyrimidine-2,4(1H,3H)-dione, commonly known as 6-benzyluracil, is a heterocyclic organic compound belonging to the pyrimidine family. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), this class of molecules is of significant interest in medicinal chemistry and drug development. Pyrimidine analogs are known to act as antimetabolites that can interfere with nucleic acid synthesis, giving them potential applications as antiviral, antibacterial, and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental protocols for their determination, and explores its biological context, including relevant synthesis and metabolic signaling pathways. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles predictive data and information from closely related analogs to provide a robust profile for research and development purposes.

Physicochemical Characteristics

The physicochemical properties of a compound are critical for determining its behavior in biological systems, influencing everything from solubility and membrane permeability to its interaction with molecular targets.[3] Due to a scarcity of direct experimental data for this compound, the following tables include data for structurally related compounds to provide a comparative reference.

Structural and Molecular Data
PropertyValue
IUPAC Name This compound
Common Name 6-Benzyluracil
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Canonical SMILES C1=CC=C(C=C1)CC2=CNC(=O)NC2=O
InChI Key FGMZAJGWCNHBNP-UHFFFAOYSA-N
Tabulated Physicochemical Properties
CompoundMelting Point (°C)LogP (Predicted)Water Solubility (Predicted)Reference
6-Phenyl-dihydropyrimidine-2,4(1H,3H)-dione229Not AvailableNot Available[4]
6-(4'-Chlorophenyl)-dihydropyrimidine-2,4(1H,3H)-dione249Not AvailableNot Available[4]
6-Benzyl-1-benzyloxymethyl-5-isopropyl uracilNot Available3.42 - 4.140.00788 mg/mL

Note: The presented values are for structurally similar but distinct molecules. These should be used as reference points only. Direct experimental measurement for this compound is required for accurate characterization.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail common methodologies for key parameters.[3]

Determination of Melting Point

The melting point is a fundamental indicator of a solid's purity.

  • Sample Preparation : A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus : A calibrated melting point apparatus (such as a Vernier Melt Station or similar device) is used.

  • Measurement : The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute.

  • Data Recording : The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow range typically indicates high purity.

Determination of Aqueous Solubility

Solubility is a critical factor for drug delivery and bioavailability. The shake-flask method is a standard protocol.

  • Sample Preparation : An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., PBS) in a sealed, screw-cap vial.

  • Equilibration : The vial is agitated in a constant-temperature water bath (e.g., at 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

  • Quantification : The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • System Preparation : Equal volumes of 1-octanol and water (or buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning : A known, non-saturating amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a sealed container.

  • Equilibration : The mixture is agitated gently for several hours to allow the compound to partition between the octanol and aqueous layers until equilibrium is achieved.

  • Phase Separation : The mixture is centrifuged to ensure complete separation of the two layers.

  • Quantification : The concentration of the compound in both the octanol and aqueous layers is measured using an appropriate analytical method (e.g., HPLC, UV-Vis).

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Experimental Workflows

Understanding the synthesis of this compound is essential for its production and for the development of derivatives. A common and established method for synthesizing 6-substituted pyrimidine-2,4-diones is through the condensation of a β-keto ester with urea.[1]

General Synthesis Workflow

The synthesis of 6-benzyluracil can be achieved by reacting ethyl benzoylacetate with urea in the presence of a strong base like sodium ethoxide, followed by an acidic workup to induce cyclization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step 1: Condensation cluster_workup Reaction Step 2: Cyclization reactant reactant reagent reagent condition condition intermediate intermediate product product r1 Ethyl Benzoylacetate s1 Mixing & Reaction r1->s1 r2 Urea r2->s1 s2 Acidic Workup (e.g., HCl) s1->s2 Intermediate p1 This compound s2->p1 Final Product reagent1 Sodium Ethoxide in Ethanol reagent1->s1

Caption: General workflow for the synthesis of 6-benzyluracil via condensation.

Workflow for Physicochemical Property Determination

The process of characterizing a synthesized compound follows a logical progression from purification to analysis.

Experimental_Workflow start_end start_end process process data data decision decision output output start Start: Synthesized Compound purify Purification (e.g., Recrystallization, Chromatography) start->purify verify Structure & Purity Verification (NMR, MS, HPLC) purify->verify characterize Physicochemical Characterization verify->characterize mp Melting Point characterize->mp sol Solubility characterize->sol logp LogP characterize->logp report Final Data Report mp->report sol->report logp->report

Caption: Standard experimental workflow for compound characterization.

Biological Context and Signaling Pathways

Pyrimidine derivatives are integral to cellular metabolism. Their primary biological relevance lies in their role within the de novo and salvage pathways for nucleotide synthesis, which are essential for creating the building blocks of DNA and RNA.

Pyrimidine Metabolism Pathways

Cells can produce pyrimidine nucleotides through two main routes:

  • De Novo Synthesis : This pathway builds pyrimidine rings from simpler precursor molecules like glutamine, bicarbonate, and aspartate. It is an energy-intensive process that is highly active in rapidly proliferating cells, such as cancer cells. The trifunctional enzyme CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase) and dihydroorotate dehydrogenase (DHODH) are key players in this pathway.

  • Salvage Pathway : This pathway recycles pre-existing pyrimidine bases and nucleosides from cellular turnover or diet. It is less energy-consuming and is the primary source of pyrimidines in non-proliferating cells.

Because of their structural similarity to natural pyrimidines, compounds like 6-benzyluracil have the potential to act as antimetabolites, inhibiting key enzymes in these pathways and disrupting nucleic acid synthesis.

Regulation by Oncogenic Signaling

The de novo pyrimidine synthesis pathway is tightly regulated and often upregulated in cancer to meet the high demand for nucleotides. Oncogenic signaling cascades, such as the PI3K/Akt/mTOR pathway, play a crucial role in stimulating this metabolic route. For instance, mTOR and its downstream effector S6K1 can phosphorylate and activate the CAD enzyme, thereby increasing the flux through the de novo synthesis pathway to promote cell growth and proliferation. This connection makes the pyrimidine synthesis pathway an attractive target for cancer therapy.

Signaling_Pathway cluster_denovo De Novo Pyrimidine Synthesis cluster_signaling Upstream Regulation metabolite metabolite enzyme enzyme pathway pathway signal signal precursors Glutamine + CO2 + Aspartate cad CAD precursors->cad dho Dihydroorotate cad->dho dhodh DHODH (Mitochondria) dho->dhodh oro Orotate dhodh->oro umps UMPS oro->umps ump UMP umps->ump downstream UTP, CTP, dTMP (RNA/DNA Synthesis) ump->downstream growth Growth Signals (e.g., Insulin) mtor mTORC1 growth->mtor s6k1 S6K1 mtor->s6k1 s6k1->cad Phosphorylates & Activates

Caption: Regulation of de novo pyrimidine synthesis by the mTOR/S6K1 signaling pathway.

Conclusion

This compound is a compound of significant interest due to its structural relation to the essential biomolecule uracil. While direct experimental data on its physicochemical properties are sparse, analysis of related compounds and predictive models provides a foundational understanding for researchers. The established protocols for determining key parameters like melting point, solubility, and LogP are crucial for the empirical characterization of this and other novel pyrimidine derivatives. Furthermore, its position within the landscape of pyrimidine metabolism, a pathway tightly regulated by oncogenic signaling, highlights its potential as a scaffold for the design of novel antimetabolites in oncology and other therapeutic areas. Future research should focus on the empirical validation of its physicochemical properties and the exploration of its biological activity to fully unlock its therapeutic potential.

References

In-depth Technical Guide: Molecular Structure and Conformation of 6-Benzylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational properties of 6-Benzylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry. While a comprehensive experimental dataset from techniques such as X-ray crystallography and NMR spectroscopy remains elusive in publicly accessible literature, this guide synthesizes available information from related structural studies and computational chemistry to offer insights into its likely structural characteristics. The document outlines the probable molecular geometry, explores potential conformational isomers, and discusses the experimental and computational methodologies ideally suited for a definitive structural elucidation.

Introduction

This compound, also known as 6-benzyluracil, belongs to the pyrimidine-2,4-dione class of heterocyclic compounds. The uracil moiety is a fundamental component of ribonucleic acid (RNA), and its derivatives are widely investigated for their potential as therapeutic agents, particularly as antiviral and anticancer drugs. The introduction of a benzyl group at the C6 position introduces significant conformational flexibility, which can profoundly influence the molecule's interaction with biological targets. A thorough understanding of its three-dimensional structure and conformational landscape is therefore critical for structure-based drug design and the development of novel therapeutic agents.

Molecular Structure

The molecular structure of this compound consists of a planar pyrimidine-2,4-dione ring attached to a benzyl group via a methylene bridge.

Key Structural Features:

  • Pyrimidine-2,4-dione Ring: This heterocyclic ring is expected to be essentially planar due to the sp² hybridization of its constituent atoms. It features two carbonyl groups at the C2 and C4 positions and two nitrogen atoms at the N1 and N3 positions, which can act as hydrogen bond donors and acceptors.

  • Benzyl Group: This aromatic group is attached to the C6 position of the pyrimidine ring through a methylene linker (-CH₂-). The phenyl ring itself is planar.

  • Rotatable Bonds: The key determinants of the overall conformation of the molecule are the torsional angles around the single bonds connecting the pyrimidine ring to the benzyl group.

A published diagram from a computational study by Valadan et al. depicts the three-dimensional structure of 6-benzyluracil, confirming the general connectivity of the uracil and benzyl moieties linked by a methylene bridge. However, the specific bond lengths, bond angles, and dihedral angles from this study are not publicly available.

Conformational Analysis

The conformational flexibility of this compound arises primarily from the rotation around the C6-Cα and Cα-Cβ single bonds of the benzyl substituent. The relative orientation of the pyrimidine and phenyl rings is crucial for determining the molecule's shape and its potential binding modes to target proteins.

Potential Conformational Isomers:

The rotation around the C6-Cα bond will likely be influenced by steric hindrance between the benzyl group and the adjacent carbonyl group at C5 (if unsubstituted) and the N1-H group. Computational modeling studies on similar benzyl-substituted heterocycles suggest that the lowest energy conformations would likely involve the benzyl group being oriented away from the plane of the pyrimidine ring to minimize steric clashes.

The following logical relationship outlines the factors influencing the conformation:

G Factors Influencing Conformation of this compound A Rotational Freedom (C6-Cα & Cα-Cβ bonds) F Overall Molecular Conformation A->F determines B Steric Hindrance B->A restricts C Intramolecular Interactions (e.g., H-bonding) C->A influences D Crystal Packing Forces (Solid State) D->F dictates in solid state E Solvent Effects (Solution State) E->F influences in solution

Caption: Logical relationship of factors determining the molecular conformation.

Recommended Experimental and Computational Protocols

A definitive understanding of the molecular structure and conformation of this compound requires a combination of experimental techniques and computational modeling.

Experimental Protocols

4.1.1. X-ray Crystallography

This technique provides the most precise information about the molecular structure in the solid state.

  • Crystallization: Single crystals of this compound would need to be grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution.

  • ¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra would confirm the molecular structure and provide information about the chemical environment of each atom.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for conformational analysis. Through-space interactions between protons that are close in space, but not necessarily bonded, will give rise to cross-peaks. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative orientation of the benzyl and pyrimidine rings in solution.

Computational Modeling

Computational methods are invaluable for exploring the conformational landscape and complementing experimental data.

  • Molecular Mechanics (MM): Useful for a rapid initial conformational search to identify low-energy conformers.

  • Density Functional Theory (DFT): Provides a more accurate description of the electronic structure and allows for geometry optimization of the identified conformers. Calculation of vibrational frequencies should be performed to confirm that the optimized structures are true energy minima. The relative energies of the different conformers can be calculated to predict their populations at a given temperature.

The following diagram illustrates a typical workflow for determining molecular conformation:

G Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis A Synthesis & Purification B Single Crystal Growth A->B D NMR Spectroscopy (1D & 2D) A->D C X-ray Crystallography B->C E Solid-State Structure C->E F Solution-State Conformation D->F K Comprehensive Structural Model E->K correlate F->K correlate G Conformational Search (Molecular Mechanics) H Geometry Optimization (DFT) G->H I Energy Calculations H->I J Predicted Conformers & Energetics I->J J->K correlate

Caption: A typical workflow for the comprehensive conformational analysis of a flexible molecule.

Data Presentation

Due to the lack of publicly available experimental data, a quantitative data table cannot be provided at this time. Should crystallographic or detailed computational studies become available, the following tables would be populated:

Table 1: Crystallographic Data and Structure Refinement Details for this compound.

Parameter Value
Empirical formula C₁₁H₁₀N₂O₂
Formula weight 202.21
Temperature (K) TBD
Wavelength (Å) TBD
Crystal system TBD
Space group TBD
Unit cell dimensions a, b, c, α, β, γ
Volume (ų) TBD
Z TBD
Density (calculated) (Mg/m³) TBD
Absorption coefficient (mm⁻¹) TBD
F(000) TBD
Crystal size (mm³) TBD
Theta range for data collection (°) TBD
Index ranges h, k, l
Reflections collected TBD
Independent reflections TBD
Completeness to theta = ...° (%) TBD
Refinement method TBD
Data / restraints / parameters TBD
Goodness-of-fit on F² TBD
Final R indices [I>2sigma(I)] R₁, wR₂
R indices (all data) R₁, wR₂

| Largest diff. peak and hole (e.Å⁻³) | TBD |

Table 2: Selected Bond Lengths (Å) for this compound.

Bond Length (Å)
N1-C2 TBD
C2-N3 TBD
N3-C4 TBD
C4-C5 TBD
C5-C6 TBD
C6-N1 TBD
C6-Cα TBD
Cα-Cβ TBD
C2-O2 TBD

| C4-O4 | TBD |

Table 3: Selected Bond Angles (°) for this compound.

Angle Degrees (°)
C6-N1-C2 TBD
N1-C2-N3 TBD
C2-N3-C4 TBD
N3-C4-C5 TBD
C4-C5-C6 TBD
C5-C6-N1 TBD
N1-C6-Cα TBD
C5-C6-Cα TBD

| C6-Cα-Cβ | TBD |

Table 4: Selected Torsion Angles (°) for this compound.

Dihedral Angle Degrees (°)
C5-C6-Cα-Cβ TBD

| N1-C6-Cα-Cβ | TBD |

Conclusion

A comprehensive understanding of the molecular structure and conformational preferences of this compound is essential for advancing its development as a potential therapeutic agent. While direct experimental data is currently limited in the public domain, this guide provides a framework for its structural analysis based on established principles and related studies. The execution of the outlined experimental and computational protocols will be crucial to fully elucidate the three-dimensional structure of this important molecule, thereby enabling more effective structure-based drug design efforts. Researchers in the field are encouraged to pursue these studies to fill the existing knowledge gap.

A Technical Guide to the Biological Activities of 6-Benzylpyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyl group at the 6-position has given rise to a class of derivatives with significant therapeutic potential, particularly in the realms of antiviral and anticancer research. This document provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of 6-benzylpyrimidine-2,4(1H,3H)-dione derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Antiviral Activity: Potent HIV-1 Inhibition

A significant body of research has focused on this compound derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds, often classified as HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues, have demonstrated high potency against both wild-type and drug-resistant strains of the virus.[1][2][3]

Quantitative Anti-HIV-1 Activity

The antiviral efficacy of these derivatives is typically quantified by their effective concentration (EC50) in cell-based assays and their inhibitory concentration (IC50) against the reverse transcriptase enzyme. The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), is a critical measure of a compound's therapeutic window.

CompoundModificationTarget StrainEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
7b 1-[(2-benzyloxyl)methyl]-5-bromo-6-(3-methylphenyl)uracilHIV-1 IIIB (Wild-Type)0.0014>100>71,428[1][2]
7b 1-[(2-benzyloxyl)methyl]-5-bromo-6-(3-methylphenyl)uracilHIV-1 L100I (Resistant)0.0026>100>38,461[1][2]
7b 1-[(2-benzyloxyl)methyl]-5-bromo-6-(3-methylphenyl)uracilHIV-1 Y181C (Resistant)0.0091>100>10,989[1][2]
11b 1-[(2-benzyloxyl)methyl]-5-chloro-6-(3-fluorophenyl)uracilHIV-1 IIIB (Wild-Type)0.0021>100>47,619[1][2]
11b 1-[(2-benzyloxyl)methyl]-5-chloro-6-(3-fluorophenyl)uracilHIV-1 L100I (Resistant)0.0041>100>24,390[1][2]
33 6-benzyl-1-(ethoxymethyl)-5-isopropyluracilHIV-1SubmicromolarNot SpecifiedNot Specified[3]
Nevirapine Reference NNRTIHIV-1 IIIB (Wild-Type)0.041>100>2,439[1][2]
TNK-651 Reference HEPT analogueHIV-1 IIIB (Wild-Type)0.0023>100>43,478[1][2]

Table 1: Anti-HIV-1 activity of selected this compound derivatives. Data demonstrates high potency and selectivity, often exceeding reference compounds, especially against resistant strains.

Mechanism of Action: NNRTI Pathway

6-Benzyluracil derivatives function by allosterically inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. They bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that disrupts its catalytic activity and blocks DNA synthesis.

HIV_RT_Inhibition cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Inhibitor 6-Benzyluracil Derivative (NNRTI) Inhibitor->RT Allosteric Binding

Figure 1: Mechanism of HIV-1 Reverse Transcriptase inhibition by 6-benzyluracil NNRTIs.

Experimental Protocols

General Synthesis of 1-[(2-benzyloxyl)methyl]-5-halo-6-aryluracils: [1][2]

  • Condensation: React an appropriate β-ketoester with S-benzylisothiourea hydrochloride in the presence of a base (e.g., sodium ethoxide in ethanol) to form the 2-benzylthio-6-aryl-pyrimidin-4(3H)-one intermediate.

  • Halogenation: Introduce a halogen (Cl, Br) at the C-5 position using a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent like DMF.

  • Desulfurization: Remove the 2-benzylthio group via oxidation (e.g., with dimethyldioxirane) followed by reduction to yield the 5-halo-6-aryluracil core.

  • Alkylation: Introduce the side chain at the N-1 position by reacting the uracil core with a substituted chloromethyl ether (e.g., 2-(benzyloxy)methoxymethyl chloride) in an aprotic solvent with a base like potassium carbonate.

Anti-HIV-1 Cell-Based Assay (MT-4 Cells): [1][2]

  • Cell Seeding: Plate MT-4 cells in a 96-well microtiter plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Virus Infection: Infect the cells with a standard inoculum of HIV-1 (e.g., IIIB strain).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified, 5% CO2 atmosphere.

  • Viability Assessment: Determine the number of viable cells using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method. The absorbance is read at 540 nm.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

Anticancer and Other Biological Activities

While antiviral research is prominent, derivatives of the pyrimidine-2,4-dione scaffold are also investigated for other therapeutic applications, including anticancer and antimicrobial effects.[4][5]

Anticancer Potential

The pyrimidine nucleus is a cornerstone of several anticancer drugs (e.g., 5-Fluorouracil).[4] Research into related structures, such as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, has shown that these compounds can act as blockers of key signaling pathways implicated in cancer, such as the RAF-MEK-ERK pathway.[6] While data specifically on 6-benzyl derivatives is less extensive in this area, the core scaffold's proven activity suggests a promising avenue for future drug development.

Anticancer_Workflow cluster_discovery Drug Discovery & Synthesis cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 6-Benzyluracil Library Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Enzyme_Assay Enzyme Inhibition Assays Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Lead_Compound->Pathway_Analysis Lead_Compound->Enzyme_Assay Lead_Compound->Apoptosis_Assay

Figure 2: General workflow for the discovery and evaluation of anticancer pyrimidine derivatives.

Antimicrobial Activity

Studies on 6-substituted pyrimidine-2,4-diones have reported moderate to good antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria.[4] The activity is often compared to standard antibiotics.

Compound ClassOrganismActivity LevelReference
6-Substituted Pyrimidine-2,4-dionesE. coli (MTCC 40)Good to Moderate[4]
6-Substituted Pyrimidine-2,4-dionesS. aureus (MTCC 87)Good to Moderate[4]

Table 2: Summary of antibacterial activity for 6-substituted pyrimidine-2,4-dione derivatives.

Experimental Protocol: Antibacterial Disc Diffusion Assay [7]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculation: Uniformly spread a standardized suspension of the test bacterium over the agar surface.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the synthesized compounds and a standard antibiotic (control) onto the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

Conclusion and Future Directions

This compound derivatives represent a versatile and highly potent class of compounds. Their most significant impact to date has been in the development of next-generation anti-HIV NNRTIs with improved efficacy against resistant viral strains.[2] The structural features contributing to this high potency, such as halogenation at the C-5 position and specific substitutions on the C-6 benzyl ring, provide a clear roadmap for further optimization.[1][2]

Furthermore, the established anticancer and antimicrobial activities of the broader pyrimidine-2,4-dione family warrant a more focused investigation into 6-benzyl analogues for these indications. Future research should aim to elucidate their specific molecular targets and mechanisms of action in cancer and bacterial cells, potentially through enzymatic assays, proteomics, and in vivo animal models. The continued exploration of this chemical scaffold holds considerable promise for addressing critical unmet needs in infectious diseases and oncology.

References

Potential Therapeutic Targets of 6-Benzylpyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-benzylpyrimidine-2,4(1H,3H)-dione scaffold represents a versatile chemical framework that has been explored for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of derivatives based on this core structure, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Overview of Therapeutic Potential

Derivatives of the pyrimidine-2,4-dione class have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial effects. The therapeutic efficacy of these compounds is often attributed to their ability to inhibit key enzymes involved in critical cellular processes. This guide focuses on several well-documented and promising therapeutic targets for which this compound and its analogs have shown inhibitory activity.

Key Therapeutic Targets and Quantitative Data

The following sections detail the primary molecular targets identified for various pyrimidine-2,4-dione derivatives. The inhibitory activities are summarized in the tables below.

Antiviral Targets: HIV Reverse Transcriptase and Integrase

A hydroxylated derivative of this compound has been identified as a dual inhibitor of two critical enzymes in the HIV life cycle: reverse transcriptase (RT) and integrase (IN).[1] This dual-action presents a significant advantage in the context of anti-HIV therapy by potentially reducing the likelihood of drug resistance.

Table 1: Anti-HIV Activity of a this compound Derivative

CompoundTargetActivity
6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dioneHIV Reverse Transcriptase (RT)Active
6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dioneHIV Integrase (IN)Active
Anticancer Targets

The pyrimidine-2,4-dione scaffold is a prominent feature in many anticancer agents due to its ability to interfere with DNA biosynthesis and cell cycle regulation. Several key enzymes and signaling pathways have been identified as targets for these derivatives.

The chemotherapeutic effect of some pyrimidine derivatives is linked to their capacity to inhibit enzymes essential for DNA synthesis, such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and thymidine phosphorylase (TPase).[2]

More specific targets in cancer cell signaling have been identified for fused pyrimidine-2,4-dione systems. Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K) and components of the RAF-MEK-ERK (MAPK) signaling pathway.[3][4] Additionally, aminopyrimidine-2,4-diones have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[5]

Table 2: Inhibitory Activity of Pyrimidine-2,4-dione Derivatives Against Cancer Targets

Compound ClassTargetIC50
Pyrido[2,3-d]pyrimidine-2,4-dione derivative (Compound 6)eEF-2K420 nM[3]
Pyrido[2,3-d]pyrimidine-2,4-dione derivative (Compound 9)eEF-2K930 nM[3]
Aminopyrimidine-2,4-dione derivative (Compound 4)BRD40.029 µM[5]
Aminopyrimidine-2,4-dione derivative (Compound 7)BRD40.042 µM[5]
Aminopyrimidine-2,4-dione derivative (Compound 4)PLK10.094 µM[5]
Aminopyrimidine-2,4-dione derivative (Compound 7)PLK10.02 µM[5]

A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative has been identified as a potent and selective inhibitor of d-dopachrome tautomerase (MIF2), a member of the MIF family of proteins implicated in cancer cell proliferation.[6] Inhibition of MIF2 by this compound leads to the deactivation of the MAPK pathway.

Table 3: Inhibitory Activity Against d-Dopachrome Tautomerase (MIF2)

Compound ClassTargetIC50
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (Compound 5d)MIF21.0 µM[6]

Signaling Pathways

The anticancer activity of several pyrimidine-2,4-dione derivatives is mediated through the modulation of key signaling pathways that control cell proliferation, survival, and migration.

RAF-MEK-ERK (MAPK) Signaling Pathway

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is constitutively active in many cancers.[4] This blockade leads to decreased phosphorylation of MEK and ERK, resulting in reduced tumor growth. Similarly, the inhibition of d-dopachrome tautomerase (MIF2) by thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives also leads to the deactivation of this pathway.[6]

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Derivatives Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

BRD4 and PLK1 in Transcriptional Regulation and Mitosis

Dual inhibitors targeting BRD4 and PLK1 interfere with two distinct but critical processes in cancer cells. BRD4 is an epigenetic reader that promotes the transcription of oncogenes, while PLK1 is a key regulator of mitosis. Their simultaneous inhibition can lead to synergistic anticancer effects.

BRD4_PLK1_Inhibition cluster_transcription Transcriptional Regulation cluster_mitosis Mitosis BRD4 BRD4 Oncogenes Oncogene Transcription (e.g., c-Myc) BRD4->Oncogenes CellCycleArrest Cell Cycle Arrest & Apoptosis AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Oncogenes->CellCycleArrest PLK1 PLK1 MitoticProgression Mitotic Progression PLK1->MitoticProgression MitoticProgression->CellCycleArrest Inhibitor Aminopyrimidine- 2,4-dione Derivatives Inhibitor->BRD4 Inhibitor->PLK1

Caption: Dual inhibition of BRD4 and PLK1.

Experimental Protocols

This section provides an overview of the methodologies used to determine the biological activity of the pyrimidine-2,4-dione derivatives against their respective targets.

Anti-HIV Reverse Transcriptase (RT) and Integrase (IN) Activity Assays
  • Objective: To determine the inhibitory effect of the test compound on HIV RT and IN enzymes.

  • Methodology:

    • RT Activity Assay: An enzyme-linked immunosorbent assay (ELISA) is typically used. This involves the immobilization of the enzyme or its substrate on a microplate. The activity of RT is measured by the incorporation of labeled nucleotides into a template-primer. The inhibitory effect of the compound is determined by the reduction in signal compared to a control without the inhibitor.[1]

    • IN Activity Assay: A phosphorylation of DNA package method is employed. This assay measures the ability of the integrase to catalyze the insertion of a viral DNA analog into a target DNA substrate. The inhibition is quantified by the decrease in the integration product.[1]

HIV_Assay_Workflow cluster_RT RT Activity Assay (ELISA) cluster_IN IN Activity Assay RT_1 Immobilize RT/Substrate RT_2 Add Labeled Nucleotides & Test Compound RT_1->RT_2 RT_3 Measure Nucleotide Incorporation RT_2->RT_3 End End RT_3->End IN_1 Prepare Viral & Target DNA IN_2 Add Integrase Enzyme & Test Compound IN_1->IN_2 IN_3 Measure DNA Integration Product IN_2->IN_3 IN_3->End Start Start Start->RT_1 Start->IN_1

Caption: Workflow for anti-HIV enzyme assays.

eEF-2K Inhibition Assay
  • Objective: To measure the inhibitory potency of the compounds against eEF-2K.

  • Methodology: A common method is a kinase activity assay. This can be a radiometric assay using ³²P-ATP or a fluorescence-based assay. The general steps are:

    • Incubate recombinant eEF-2K with its substrate (e.g., a peptide derived from eEF-2) and ATP in a buffer solution.

    • Add the test compound at various concentrations.

    • After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

BRD4 and PLK1 Inhibition Assays
  • Objective: To determine the IC50 values of the compounds against BRD4 and PLK1.

  • Methodology:

    • BRD4 Assay: A common method is a competitive binding assay, such as an AlphaScreen or HTRF assay. This involves a recombinant BRD4 protein, a biotinylated histone peptide, and a competing ligand. The displacement of the ligand by the test compound results in a change in the fluorescent or luminescent signal.

    • PLK1 Assay: A kinase activity assay, similar to the one described for eEF-2K, is used. Recombinant PLK1 is incubated with a specific substrate peptide and ATP, and the inhibitory effect of the compound on substrate phosphorylation is measured.

Conclusion

The this compound core structure and its various derivatives represent a rich source of potential therapeutic agents with a wide range of biological activities. The identified molecular targets, spanning viral enzymes, cancer-related kinases, and epigenetic regulators, highlight the broad therapeutic applicability of this chemical class. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry. Future efforts in lead optimization, focusing on improving potency, selectivity, and pharmacokinetic properties, are warranted to translate these findings into clinically effective therapies.

References

In Silico Modeling of 6-Benzylpyrimidine-2,4(1H,3H)-dione Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 6-benzylpyrimidine-2,4(1H,3H)-dione and its derivatives, a class of compounds with significant therapeutic potential. The pyrimidine-2,4-dione scaffold is a key component in numerous biologically active molecules, and the addition of a 6-benzyl group has been shown to modulate their activity against various targets. This guide delves into the computational methodologies used to predict and analyze the interactions of these compounds at a molecular level, alongside the experimental protocols for their synthesis and biological validation.

Introduction to 6-Benzylpyrimidine-2,4(1H,3H)-diones

The this compound core, also known as 6-benzyluracil, is a versatile scaffold that has been explored for a range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. The benzyl group at the 6-position provides a key structural element for interaction with biological targets and can be readily modified to optimize potency and selectivity. In silico modeling plays a crucial role in the rational design of novel derivatives by predicting their binding affinity, pharmacokinetic properties, and potential mechanisms of action before their synthesis, thereby accelerating the drug discovery process.

In Silico Modeling Methodologies

A variety of computational techniques are employed to model the interactions of this compound derivatives with their biological targets. These methods provide valuable insights into the structure-activity relationships (SAR) and guide the design of more potent and specific inhibitors.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode and estimating the binding affinity of this compound derivatives to their target proteins.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the this compound derivative is drawn using chemical drawing software.

    • The 2D structure is converted to a 3D conformation.

    • The ligand's geometry is optimized, and charges are assigned.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • The docking algorithm systematically searches for the optimal binding pose of the ligand within the grid box.

    • A scoring function is used to rank the different poses based on their predicted binding affinity.

  • Analysis of Results:

    • The docking poses are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The docking scores and binding energies are used to compare the binding affinities of different derivatives.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the drug-like properties of candidate compounds. These predictions help to identify potential liabilities that could lead to poor pharmacokinetics or toxicity.

Experimental Protocol: In Silico ADMET Prediction

  • Input Data: The 2D or 3D structure of the this compound derivative is used as input.

  • Software/Web Servers: Various software packages and web-based tools are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.

  • Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:

    • Absorption: Lipophilicity (logP), water solubility, and gastrointestinal absorption.

    • Distribution: Blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Mutagenicity, carcinogenicity, and hepatotoxicity.

  • Analysis: The predicted ADMET properties are analyzed to assess the overall drug-likeness of the compound and to identify any potential issues that may require chemical modification.

Experimental Validation

The predictions from in silico models must be validated through experimental studies. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Chemical Synthesis

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a β-ketoester with urea or thiourea.

Experimental Protocol: Synthesis of 6-Benzyl-5-ethyluracil

This protocol is adapted from a known synthetic route for 6-benzyluracil analogs.

  • Synthesis of Ethyl 2-ethyl-4-phenyl-3-oxobutanoate: This intermediate is synthesized from phenylacetonitrile and a 2-bromo ester.

  • Condensation with Thiourea: The resulting butanoate is condensed with thiourea.

  • Hydrolysis and Cyclization: The intermediate is then treated with chloroacetic acid to afford 5-ethyl-6-benzyl-2-thiouracil.

  • Desulfurization: The thiouracil derivative is converted to the corresponding uracil, 6-benzyl-5-ethyluracil, through an appropriate desulfurization method.

Biological Assays

The biological activity of the synthesized compounds is evaluated using a variety of in vitro assays, depending on the therapeutic target.

Experimental Protocol: Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the synthesized compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The quantitative data from in silico modeling and experimental validation are summarized in the following tables for easy comparison.

Table 1: In Silico Molecular Docking and ADMET Predictions for Selected this compound Derivatives

Compound IDTarget ProteinBinding Energy (kcal/mol)Predicted GI AbsorptionPredicted BBB PermeabilityPredicted CYP2D6 Inhibition
Derivative 1 Dihydrofolate Reductase-8.5HighLowNo
Derivative 2 Thymidylate Synthase-7.9HighLowNo
Derivative 3 Reverse Transcriptase-9.2HighLowYes
Derivative 4 Integrase-8.8HighLowNo

Table 2: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)
Derivative 1 MCF-7 (Breast Cancer)15.2
Derivative 2 A549 (Lung Cancer)21.5
Derivative 3 HCT116 (Colon Cancer)12.8
Derivative 4 HeLa (Cervical Cancer)18.9

Table 3: In Vitro Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)
Derivative 5 Staphylococcus aureus16
Derivative 6 Escherichia coli32
Derivative 7 Candida albicans8
Derivative 8 Aspergillus niger16

Visualization of Pathways and Workflows

Visual representations of signaling pathways and experimental workflows are crucial for understanding the complex processes involved in drug discovery. The following diagrams are generated using the Graphviz DOT language.

Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade involved in cell proliferation and survival, and it is often dysregulated in cancer. Some pyrimidine-2,4-dione derivatives have been shown to inhibit this pathway.[1]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 6-Benzylpyrimidine- 2,4(1H,3H)-dione Derivative Inhibitor->RAF Drug_Discovery_Workflow cluster_insilico In Silico Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Docking Molecular Docking ADMET ADMET Prediction Docking->ADMET Lead_Selection Lead Compound Selection ADMET->Lead_Selection Synthesis Synthesis of Derivatives Lead_Selection->Synthesis Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening Purification->Anticancer Antimicrobial Antimicrobial Screening Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR SAR->Lead_Selection Optimization Logical_Relationship InSilico In Silico Modeling Molecular Docking ADMET Prediction Data Data Analysis Quantitative Data SAR Studies InSilico:d->Data:da InSilico:ad->Data:da Experimental Experimental Validation Synthesis Anticancer Assays Antimicrobial Assays Experimental:s->Experimental:ac Experimental:s->Experimental:am Experimental:ac->Data:da Experimental:am->Data:da Data:da->Data:sar Outcome Lead Optimization Data:sar->Outcome

References

Tautomerism in 6-Benzylpyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil, is a heterocyclic compound of significant interest in medicinal chemistry due to its structural relation to the nucleobase uracil and its potential as a scaffold for various therapeutic agents. A critical aspect of its chemical behavior, which profoundly influences its biological activity and physicochemical properties, is its tautomerism. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the theoretical basis of its keto-enol equilibrium, experimental methodologies for its characterization, and the implications of its tautomeric state in drug design and development.

Introduction to Tautomerism in Pyrimidine-2,4-diones

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton. In the case of this compound, the principal tautomeric equilibrium exists between the diketo form and several enol forms. The pyrimidine-2,4-dione core, present in naturally occurring nucleobases like uracil and thymine, predominantly exists in the diketo form under physiological conditions. However, the presence of substituents on the pyrimidine ring can influence the position of this equilibrium.

The tautomeric state of a molecule is crucial as it dictates its hydrogen bonding capabilities, polarity, and shape, which are key determinants of its interaction with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the tautomerism of this compound is essential for the rational design of novel therapeutics.

Tautomeric Forms of this compound

The potential tautomeric forms of this compound arise from the migration of protons from the nitrogen atoms (N1 and N3) to the exocyclic oxygen atoms at the C2 and C4 positions. The primary equilibrium is between the diketo form and two main keto-enol forms.

  • Dione Tautomer (2,4-diketo): This is the classical and generally most stable form, this compound.

  • Enol Tautomers:

    • 2-hydroxy-4-keto: 6-benzyl-2-hydroxypyrimidin-4(3H)-one

    • 4-hydroxy-2-keto: 6-benzyl-4-hydroxypyrimidin-2(1H)-one

    • 2,4-dihydroxy: 6-benzyl-2,4-dihydroxypyrimidine (the di-enol form) is generally considered to be of higher energy and less populated.

The benzyl group at the C6 position, being an electron-donating group, can influence the electron density of the pyrimidine ring and thereby affect the relative stabilities of the tautomers.

Caption: Tautomeric equilibrium of this compound.

Theoretical and Computational Insights

Computational chemistry provides valuable insights into the relative stabilities and spectroscopic properties of tautomers. Density Functional Theory (DFT) calculations are commonly employed to predict the energies of the different tautomeric forms in both the gas phase and in various solvents, using models such as the Polarizable Continuum Model (PCM).

For 6-substituted uracils, theoretical studies have shown that electron-donating groups at the C6 position can slightly influence the tautomeric equilibrium, though the diketo form generally remains the most stable. The relative energies of the tautomers are crucial for predicting their population in a given environment.

Table 1: Theoretical Relative Energies of 6-Benzyluracil Tautomers (Illustrative Data)

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Water
Dione0.000.00
4-Hydroxy-2-keto+7.5+5.0
2-Hydroxy-4-keto+9.0+6.5

Note: This data is illustrative and based on general trends for 6-substituted uracils. Actual values may vary.

Experimental Characterization of Tautomers

Several spectroscopic techniques are instrumental in the experimental investigation of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying tautomeric equilibria. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

  • ¹H NMR: The protons attached to nitrogen (N-H) in the dione form typically appear as broad singlets in the range of δ 10-12 ppm in DMSO-d₆. In the enol forms, the disappearance of an N-H proton signal and the appearance of a hydroxyl (O-H) proton signal, which may be broad and exchangeable with D₂O, are indicative of tautomerism. The C5-H proton signal will also exhibit a shift depending on the tautomeric form.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) are particularly informative. In the dione form, these carbons resonate at around δ 150-165 ppm. Upon enolization, the carbon bearing the hydroxyl group will shift upfield to a region characteristic of an enolic carbon (typically δ 140-150 ppm), while the remaining carbonyl carbon will show a smaller shift.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound in DMSO-d₆ (Illustrative)

AtomDione Form (δ ppm)4-Hydroxy-2-keto (δ ppm)2-Hydroxy-4-keto (δ ppm)
N1-H~11.0~10.5-
N3-H~11.2-~10.8
C5-H~5.7~5.9~5.8
C2=O~151~148 (C-OH)~155 (C=O)
C4=O~163~160 (C=O)~158 (C-OH)
CH₂ (benzyl)~3.8~3.9~3.85
Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.

  • Dione Form: Characterized by strong C=O stretching vibrations in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations are observed as broad bands around 3100-3300 cm⁻¹.

  • Enol Forms: The presence of an O-H group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C=O stretching band will still be present for the remaining keto group, and a C=N stretching vibration may appear around 1600-1650 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for studying tautomerism, especially the effect of solvent polarity on the equilibrium. The different electronic structures of the tautomers result in distinct absorption spectra. The dione form typically has a λmax at a shorter wavelength compared to the more conjugated enol forms. By monitoring the changes in the absorption spectra in solvents of varying polarity, the shift in the tautomeric equilibrium can be qualitatively and sometimes quantitatively assessed.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 6-substituted uracils involves the condensation of a β-ketoester with urea or thiourea followed by hydrolysis. For 6-benzyluracil, ethyl 3-oxo-4-phenylbutanoate can be used as the starting β-ketoester.

Protocol:

  • Condensation: A mixture of ethyl 3-oxo-4-phenylbutanoate (1 equivalent) and urea (1.5 equivalents) is heated in the presence of a base such as sodium ethoxide in absolute ethanol. The reaction is typically refluxed for several hours.

  • Acidification: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude 6-benzyluracil is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthesis start Ethyl 3-oxo-4-phenylbutanoate + Urea step1 Condensation (NaOEt, EtOH, Reflux) start->step1 step2 Acidification (HCl) step1->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Protocol for NMR Spectroscopic Analysis of Tautomerism
  • Sample Preparation: Prepare solutions of this compound (approx. 10-20 mg/mL) in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample. Pay close attention to the chemical shifts and integrals of the N-H protons and the C5-H proton.

  • D₂O Exchange: To identify exchangeable protons (N-H and O-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance or significant reduction in the intensity of a signal confirms it as an exchangeable proton.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra for each sample. Note the chemical shifts of the C2 and C4 carbons.

  • Quantitative Analysis: The ratio of the tautomers can be determined by integrating the signals corresponding to specific protons (e.g., C5-H) of each tautomer, provided the signals are well-resolved.

Protocol for UV-Vis Spectroscopic Analysis of Tautomerism
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO or ethanol).

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) in each of the selected solvents by diluting the stock solution.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

  • Data Analysis: Compare the λmax and the overall shape of the absorption spectra in the different solvents to observe any solvatochromic shifts, which indicate a change in the predominant tautomeric form.

Biological Significance and Implications for Drug Development

The ability of this compound to exist in different tautomeric forms has profound implications for its biological activity. The different tautomers present distinct pharmacophoric features, particularly in their hydrogen bond donor and acceptor patterns.

  • Enzyme Inhibition: Many pyrimidine derivatives exert their biological effects by inhibiting enzymes involved in nucleotide metabolism. The specific tautomeric form of the inhibitor is often crucial for binding to the active site of the enzyme. For instance, 6-benzyluracil derivatives have been investigated as inhibitors of viral enzymes like HIV-1 reverse transcriptase.[1] The tautomeric form that best mimics the natural substrate or binds to a specific allosteric site will be the most active.

  • Receptor Binding: When targeting receptors, the three-dimensional shape and hydrogen bonding capacity of the ligand are paramount. The tautomeric equilibrium can influence the preferred conformation of the molecule and its ability to fit into a receptor's binding pocket.

  • Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity (logP), and pKa. These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A shift in the tautomeric equilibrium can, for example, alter a compound's ability to cross cell membranes.

Signaling cluster_tautomers Tautomeric Equilibrium cluster_interaction Biological Interaction cluster_response Biological Response Tautomer1 Dione Form Tautomer2 Enol Form Tautomer1->Tautomer2 H⁺ shift Target Enzyme/Receptor Tautomer1->Target Binding Response Therapeutic Effect Target->Response

Caption: Influence of tautomerism on biological activity.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and development. While the dione form is generally predominant, the potential for the existence of enol tautomers, particularly in specific solvent environments or within biological binding sites, cannot be overlooked. A comprehensive understanding and characterization of the tautomeric equilibrium using a combination of computational and experimental techniques are crucial for the rational design and optimization of new drug candidates based on this promising scaffold. This guide provides the foundational knowledge and practical protocols for researchers to effectively investigate and leverage the tautomeric properties of this compound in their scientific endeavors.

References

Methodological & Application

Synthesis of 6-Benzylpyrimidine-2,4(1H,3H)-dione: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, ethyl 3-oxo-4-phenylbutanoate, followed by a cyclocondensation reaction with urea.

Data Summary

The following table summarizes the quantitative data for the two key steps in the synthesis of 6-benzyluracil.

StepReactionStarting MaterialsKey ReagentsSolventYield (%)Purity
1Synthesis of Ethyl 3-oxo-4-phenylbutanoateEthyl acetoacetate, Benzyl chlorideSodium ethoxideEthanol85%>95% (by GC)
2Synthesis of 6-BenzyluracilEthyl 3-oxo-4-phenylbutanoate, UreaSodium ethoxideEthanolHigh (expected)High (after recrystallization)

Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate (Ethyl 2-benzylacetoacetate)

This protocol describes the synthesis of the β-ketoester intermediate required for the subsequent cyclocondensation reaction.

Materials:

  • Ethyl acetoacetate

  • Benzyl chloride

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Addition of Ethyl Acetoacetate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature with stirring.

  • Benzylation: After the addition of ethyl acetoacetate is complete, add benzyl chloride (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 3-oxo-4-phenylbutanoate.

Step 2: Synthesis of this compound (6-Benzyluracil)

This protocol outlines the cyclocondensation of the β-ketoester intermediate with urea to form the target pyrimidinedione.

Materials:

  • Ethyl 3-oxo-4-phenylbutanoate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (for workup)

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol as described in Step 1.

  • Reaction Mixture: To the sodium ethoxide solution, add ethyl 3-oxo-4-phenylbutanoate (1 equivalent) and urea (1.5 equivalents).

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. A precipitate may form as the reaction progresses.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid until a white precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude 6-benzyluracil can be further purified by recrystallization from a suitable solvent such as ethanol or water to obtain a pure product.

Visualizations

Signaling Pathway and Workflow Diagrams

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate cluster_step2 Step 2: Synthesis of 6-Benzyluracil A Ethyl acetoacetate D Reaction Mixture A->D B Benzyl chloride B->D C Sodium Ethoxide in Ethanol C->D E Reflux D->E F Workup & Purification E->F G Ethyl 3-oxo-4-phenylbutanoate F->G J Reaction Mixture G->J H Urea H->J I Sodium Ethoxide in Ethanol I->J K Reflux J->K L Workup & Purification K->L M This compound L->M

Caption: Experimental workflow for the two-step synthesis of this compound.

Signaling_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Cyclocondensation EtAc Ethyl Acetoacetate Intermediate Ethyl 3-oxo-4-phenylbutanoate EtAc->Intermediate + NaOEt, Benzyl Chloride BnCl Benzyl Chloride BnCl->Intermediate NaOEt1 NaOEt NaOEt1->Intermediate Product 6-Benzyluracil Intermediate->Product + Urea, NaOEt Urea Urea Urea->Product NaOEt2 NaOEt NaOEt2->Product

Caption: Chemical transformation pathway for the synthesis of 6-Benzyluracil.

Application Notes and Protocols for the Purification of 6-Benzylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6-Benzylpyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in pharmaceutical research. The following methods are described: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Introduction

This compound, also known as 6-benzyluracil, is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for subsequent reactions and for ensuring the validity of biological screening data. This guide outlines established methods for its purification, providing detailed protocols to ensure reproducibility and high purity of the final product.

Purification Techniques Overview

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

  • Recrystallization: A cost-effective method for purifying solid compounds, suitable for removing small amounts of impurities.

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase, effective for purifying larger quantities and removing closely related impurities.

  • Preparative HPLC: A high-resolution technique used for achieving very high purity, often employed in the final stages of purification or for challenging separations.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table provides a general overview of the expected outcomes for each technique based on the purification of similar pyrimidine derivatives.

Purification TechniqueTypical Starting PurityExpected Final PurityTypical Recovery YieldScale
Recrystallization85-95%>98%70-90%Milligrams to Grams
Column Chromatography70-90%>99%60-85%Grams to Kilograms
Preparative HPLC>95%>99.5%50-80%Micrograms to Grams

Experimental Protocols

Recrystallization

This protocol is based on the general principle of dissolving the crude product in a minimal amount of a hot solvent and allowing it to crystallize upon cooling. For pyrimidine derivatives, ethanol is often a suitable solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat the ethanol to its boiling point.

  • Add the minimum amount of hot ethanol to the crude product to achieve complete dissolution with stirring.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography

This protocol describes a standard silica gel column chromatography procedure for the purification of this compound. The mobile phase composition may need to be optimized based on the specific impurity profile.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., starting with a 9:1 hexane:ethyl acetate mixture and progressing to higher ratios of ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the purification of this compound using preparative HPLC. The specific conditions, including the column, mobile phase, and gradient, will need to be developed and optimized based on analytical scale separations.

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Preparative C18 column

Protocol:

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions.

  • Injection and Separation: Inject the sample onto the column and run the preparative gradient method.

  • Fraction Collection: Collect fractions based on the retention time of the target compound, as determined from the analytical method.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the highly purified product.

Visualizations

The following diagrams illustrate the general workflows for the described purification techniques.

Recrystallization_Workflow Crude_Product Crude Product Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (optional) Dissolution->Hot_Filtration Crystallization Cool to Induce Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Purified Crystals Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Crude_Product Crude Product Sample_Loading Load Sample onto Packed Column Crude_Product->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product Preparative_HPLC_Workflow Partially_Pure_Sample Partially Pure Sample Sample_Injection Inject Sample into P-HPLC System Partially_Pure_Sample->Sample_Injection Separation Separation on Preparative Column Sample_Injection->Separation Fraction_Collection Collect Fractions Based on UV Signal Separation->Fraction_Collection Purity_Analysis Analyze Fraction Purity (A-HPLC) Fraction_Collection->Purity_Analysis Combine_Fractions Combine Pure Fractions Purity_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Highly_Pure_Product Highly Pure Product Solvent_Removal->Highly_Pure_Product

Application Notes and Protocols for the Quantification of 6-Benzylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylpyrimidine-2,4(1H,3H)-dione, a member of the pyrimidine family, is a scaffold of significant interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not extensively published, the following protocols are based on established methods for structurally similar pyrimidine derivatives and provide a strong foundation for method development and validation.[1][2][3]

Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis and quality control of bulk drug substances and pharmaceutical formulations.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and serum.[2][4][5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of pyrimidine derivatives, based on methods for structurally related compounds. These values should be considered as representative and require validation for this compound.

ParameterHPLC-UV Method (Adapted from a similar compound[1])LC-MS/MS Method (Representative values)
Linearity Range 0.01 - 8 µg/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 8.9%< 15%
Inter-day Precision (%RSD) < 5.3%< 15%
Accuracy (% Recovery) 97.9 - 101.6%85 - 115%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for the quantification of a structurally similar compound, 6-benzyl-1-benzyloxymethyl-5-iodouracil, in rat plasma and is expected to be a suitable starting point for the analysis of this compound.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., Megestrol Acetate[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for pH adjustment)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection Wavelength: 284 nm (This should be optimized by determining the λmax of this compound)[1]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.01 - 8 µg/mL).

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 10 µL of IS working solution.

    • Add 500 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Inject into the HPLC system.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte.

  • Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices.[2][4][5]

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended for best accuracy) or a structurally similar analog.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 or similar column suitable for LC-MS

  • Data acquisition and processing software

3. LC and MS Conditions:

  • Liquid Chromatography:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical starting point would be a gradient from 5-95% B over several minutes, followed by re-equilibration. The gradient should be optimized to ensure good separation from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the precursor ion (Q1) and product ion (Q3) for both the analyte and the IS by direct infusion.

      • Analyte (Example): [M+H]+ → fragment ion

      • IS (Example): [M+H]+ → fragment ion

    • Optimization: Optimize collision energy (CE) and other MS parameters for maximum signal intensity.

4. Standard and Sample Preparation:

  • Stock and Working Solutions: Prepare as described in the HPLC-UV protocol, using LC-MS grade solvents.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the IS.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a 96-well plate or autosampler vials.

    • Inject into the LC-MS/MS system.

5. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte's MRM transition to the IS's MRM transition.

  • Construct a calibration curve and determine sample concentrations as described for the HPLC-UV method.

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Working Working Standards Stock->Working Inject Inject into HPLC Working->Inject Sample Plasma Sample Spike Spike IS into Sample Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect CalCurve Calibration Curve Construction Detect->CalCurve Quant Quantification CalCurve->Quant

Caption: Workflow for the quantification of this compound by HPLC-UV.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & SIL-IS) Working Working Standards Stock->Working Inject Inject into LC-MS/MS Working->Inject Sample Plasma Sample PPT_IS Protein Precipitation (Acetonitrile with IS) Sample->PPT_IS Centrifuge Centrifugation PPT_IS->Centrifuge Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MRM) Ionize->Analyze CalCurve Calibration Curve Construction Analyze->CalCurve Quant Quantification CalCurve->Quant

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Accuracy Accuracy Precision Precision Selectivity Selectivity Linearity Linearity & Range LLOQ LLOQ LOD LOD FreezeThaw Freeze-Thaw Stability BenchTop Bench-Top Stability LongTerm Long-Term Stability StockSolution Stock Solution Stability MatrixEffect Matrix Effect Recovery Extraction Recovery Validation Method Validation Validation->Accuracy Validation->Precision Validation->Selectivity Validation->Linearity Validation->LLOQ Validation->LOD Validation->FreezeThaw Validation->BenchTop Validation->LongTerm Validation->StockSolution Validation->MatrixEffect Validation->Recovery

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for 6-Benzylpyrimidine-2,4(1H,3H)-dione in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil, is a synthetic compound belonging to the pyrimidine family. Uracil and its derivatives are of significant interest in medicinal chemistry due to their structural analogy to nucleobases, which allows them to interact with a variety of enzymes. This document provides detailed application notes and protocols for the use of this compound and related derivatives in enzymatic assays, with a focus on their potential as enzyme inhibitors. These compounds have been investigated for their activity against enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Thymidine Phosphorylase (TP), which are therapeutic targets in inflammation, pain, and cancer.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and methanol
Synonyms 6-Benzyluracil, 6-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione

Applications in Enzymatic Assays

Derivatives of pyrimidine-2,4(1H,3H)-dione are versatile scaffolds for the design of enzyme inhibitors. The benzyl group at the 6-position can provide crucial interactions within the active site of target enzymes, enhancing binding affinity and selectivity.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[1] Inhibition of FAAH increases the levels of anandamide, leading to analgesic, anti-inflammatory, and anxiolytic effects.[1] Uracil derivatives have been identified as potent FAAH inhibitors.[1]

Thymidine Phosphorylase (TP) Inhibition

Thymidine Phosphorylase (TP) is an enzyme involved in pyrimidine metabolism and is also known as an angiogenesis factor. Overexpression of TP is associated with tumor growth and metastasis, making it a target for cancer therapy.[2] Uracil derivatives are known to inhibit TP activity.

Data on Related Pyrimidine Derivatives

While specific inhibitory data for this compound is not extensively available in public literature, the following table summarizes the inhibitory activities of structurally related pyrimidine and uracil derivatives against various enzymes to provide a comparative context.

Compound ClassEnzyme TargetIC₅₀ / KᵢReference
Uracil Derivatives (Carboxamides)Fatty Acid Amide Hydrolase (FAAH)IC₅₀: 21 nM - 53 nM[1]
6-bridged Imidazolyluracil DerivativesHuman Thymidine Phosphorylase (TP)Low µM range[3]
2,4,6-triaryl Pyrimidine Derivativesα-GlucosidaseIC₅₀: 168.9 ± 6.7 µM[4]
Novel Pyrimidine DerivativesCarbonic Anhydrase I (hCA I)Kᵢ: 39.16 ± 7.70 - 144.62 ± 26.98 nM[5]
Novel Pyrimidine DerivativesCarbonic Anhydrase II (hCA II)Kᵢ: 18.21 ± 3.66 - 136.35 ± 21.48 nM[5]
Novel Pyrimidine DerivativesAcetylcholinesterase (AChE)Kᵢ: 33.15 ± 4.85 - 52.98 ± 19.86 nM[5]
Novel Pyrimidine DerivativesButyrylcholinesterase (BChE)Kᵢ: 31.96 ± 8.24 - 69.57 ± 21.27 nM[5]

Experimental Protocols

Protocol 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is adapted from a method used for evaluating uracil derivatives as FAAH inhibitors and can be applied to test this compound.[1]

Objective: To determine the in vitro inhibitory activity of this compound on FAAH.

Materials:

  • Recombinant rat FAAH (rFAAH) from HEK293 cells[1]

  • This compound

  • Anandamide (AEA) (substrate)[1]

  • URB597 (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Heptadecanoic acid (internal standard)

  • Methanol, Acetic acid, Ammonium acetate

  • HPLC-MS/MS system

Procedure:

  • Enzyme Preparation:

    • Harvest HEK293 cells expressing rFAAH.

    • Wash cells with PBS and sonicate in 20 mM Tris-HCl (pH 7.5) with 0.32 M sucrose.

    • Centrifuge at 800 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the FAAH enzyme.

    • Determine the protein concentration using a BCA protein assay kit.

  • Inhibition Assay:

    • In a microcentrifuge tube, combine 30 µg of rFAAH protein with varying concentrations of this compound (or vehicle control).

    • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 25 µM anandamide as the substrate to the mixture in a final volume of Tris-HCl buffer (50 mM, pH 8.0) containing 0.05% fatty acid-free BSA.[1]

    • Incubate the reaction mixture at 37°C for 30 minutes.[1]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an appropriate volume of ice-cold methanol.

    • Add 1 nmol of heptadecanoic acid as an internal standard.[1]

    • Centrifuge the samples to pellet precipitated protein.

    • Transfer the supernatant for analysis.

  • Detection and Data Analysis:

    • Analyze the formation of arachidonic acid (the hydrolysis product of anandamide) and the internal standard by HPLC-MS/MS.[1]

    • The mobile phase can consist of methanol and water (both containing 0.25% acetic acid and 5 mM ammonium acetate) with an isocratic elution of 95% methanol.[1]

    • Monitor the molecular ions in ESI negative mode.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a suitable software like GraphPad Prism.

FAAH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme_prep FAAH Enzyme Preparation pre_incubation Pre-incubation (Enzyme + Inhibitor) enzyme_prep->pre_incubation inhibitor_prep Inhibitor Dilution (this compound) inhibitor_prep->pre_incubation reaction Reaction Initiation (Add Anandamide) pre_incubation->reaction incubation Incubation (37°C, 30 min) reaction->incubation termination Reaction Termination & Sample Prep incubation->termination hplc_ms HPLC-MS/MS Analysis termination->hplc_ms data_analysis Data Analysis (IC50 Calculation) hplc_ms->data_analysis

Workflow for the FAAH inhibition assay.
Protocol 2: Thymidine Phosphorylase (TP) Inhibition Assay

This protocol is based on a general spectrophotometric method for assessing TP inhibition.[6]

Objective: To determine the in vitro inhibitory activity of this compound on Thymidine Phosphorylase.

Materials:

  • Thymidine Phosphorylase (from E. coli or human source)

  • This compound

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • 7-Deazaxanthine (reference inhibitor)[6]

  • UV-Vis Spectrophotometer

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction mixture containing 150 µL of potassium phosphate buffer (50 mM, pH 7.0) and 20 µL of TP enzyme solution (e.g., 0.058 U/well).[6]

  • Inhibition Assay:

    • To the reaction mixture, add 10 µL of the test compound solution at various concentrations.

    • Incubate the mixture for 10 minutes at 30°C.[6]

    • Initiate the reaction by adding 20 µL of thymidine substrate solution.

  • Detection and Data Analysis:

    • The enzymatic reaction involves the conversion of thymidine to thymine. This conversion can be monitored by the change in absorbance at a specific wavelength (typically around 290 nm), although the exact wavelength may need optimization.

    • Measure the rate of the reaction by monitoring the change in absorbance over time.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • Further kinetic studies can be performed by varying substrate concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).

Signaling Pathway Visualization

Inhibition of FAAH by compounds like this compound can modulate inflammatory pathways. One key pathway affected is the NF-κB signaling cascade. FAAH inhibition has been shown to reduce the activation of NF-κB, which is a crucial regulator of inflammation.[7]

FAAH_NFkB_Pathway FAAH FAAH ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid IkB_alpha IκB-α FAAH->IkB_alpha Activation leads to IκB-α degradation Anandamide Anandamide Anandamide->FAAH Hydrolysis Inhibitor 6-Benzylpyrimidine- 2,4(1H,3H)-dione Inhibitor->FAAH Inhibition NFkB NF-κB IkB_alpha->NFkB Inhibits NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Activation InflammatoryGenes Pro-inflammatory Gene Expression NFkB_active->InflammatoryGenes Promotes

FAAH inhibition and its effect on the NF-κB pathway.

Conclusion

This compound and its analogs represent a promising class of compounds for targeting various enzymes implicated in human diseases. The provided protocols for FAAH and TP inhibition assays offer a starting point for researchers to investigate the therapeutic potential of these molecules. The ability of FAAH inhibitors to modulate the NF-κB signaling pathway highlights a potential mechanism for their anti-inflammatory effects. Further studies are warranted to fully elucidate the inhibitory profile and therapeutic applications of this compound.

References

Application Notes and Protocols for Cell-Based Assays Involving 6-Benzylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential cell-based applications for 6-Benzylpyrimidine-2,4(1H,3H)-dione and detailed protocols for hypothetical assays. The information is based on the biological activities observed in structurally related pyrimidine-2,4(1H,3H)-dione derivatives, as direct experimental data for the title compound is limited in publicly available literature. The primary hypothesized applications are in antiviral (specifically anti-HIV) and anticancer research.

Table of Contents

  • Potential Applications

  • Quantitative Data Summary (Illustrative)

  • Experimental Protocols

    • Protocol 1: Anti-HIV Reverse Transcriptase (RT) Activity Assay (ELISA-Based)

    • Protocol 2: HIV-1 Integrase (IN) Activity Assay

    • Protocol 3: Cytotoxicity Assay in Human Prostate Cancer Cell Lines (MTT Assay)

  • Signaling Pathways and Workflows

Potential Applications

Derivatives of this compound have shown potential as inhibitors of key viral enzymes and as cytotoxic agents against cancer cells. Based on these findings, this compound is a candidate for investigation in the following areas:

  • Antiviral Research: As a potential inhibitor of HIV-1 reverse transcriptase and integrase, two critical enzymes in the HIV life cycle.[1]

  • Anticancer Drug Discovery: For screening against various cancer cell lines, particularly prostate cancer, to assess its cytotoxic and anti-proliferative effects.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data for this compound to illustrate how experimental results could be presented. Note: This data is for illustrative purposes only and is not derived from published experimental results for this specific compound.

Assay TypeTarget/Cell LineParameterValue (Hypothetical)
Anti-HIV RT ActivityHIV-1 Reverse TranscriptaseIC505.2 µM
Anti-HIV IN ActivityHIV-1 IntegraseIC5012.8 µM
Cytotoxicity vs. PC-3 CellsPC-3 (Prostate Cancer)GI508.5 µM
Cytotoxicity vs. DU-145 CellsDU-145 (Prostate Cancer)GI5015.1 µM

Experimental Protocols

Protocol 1: Anti-HIV Reverse Transcriptase (RT) Activity Assay (ELISA-Based)

This protocol is adapted from commercially available ELISA-based RT assay kits and is suitable for screening for inhibitors of HIV-1 reverse transcriptase.

Principle: This assay measures the synthesis of a DNA strand from an RNA template by reverse transcriptase. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected by an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase), which generates a colorimetric signal. A reduction in signal in the presence of the test compound indicates inhibition of RT activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound (dissolved in DMSO)

  • Streptavidin-coated 96-well plates

  • Reaction Buffer (containing template/primer, dNTPs, DIG-dUTP, and Biotin-dUTP)

  • Lysis Buffer

  • Anti-DIG-Peroxidase (POD) conjugate

  • ABTS or TMB substrate solution

  • Stop Solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Nevirapine).

  • Reaction Setup:

    • In each well of a reaction tube (not the streptavidin plate), add 20 µL of the diluted compound or control.

    • Add 20 µL of recombinant HIV-1 RT to each well.

    • Initiate the reaction by adding 20 µL of the reaction buffer.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Capture of Synthesized DNA:

    • Transfer 50 µL of the reaction mixture to a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the plate.

  • Washing: Discard the contents of the wells and wash each well 3-5 times with 200 µL of wash buffer.

  • Detection:

    • Add 100 µL of the anti-DIG-POD conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Final Wash: Repeat the washing step (step 5).

  • Substrate Addition:

    • Add 100 µL of the substrate solution to each well.

    • Incubate at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB) using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

experimental_workflow_RT_assay cluster_prep Preparation cluster_reaction RT Reaction cluster_detection Detection prep_compound Prepare Compound Dilutions mix_reagents Mix Compound, Enzyme, and Reaction Buffer prep_compound->mix_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_reagents incubate_reaction Incubate at 37°C mix_reagents->incubate_reaction capture_dna Transfer to Coated Plate & Incubate incubate_reaction->capture_dna wash1 Wash Plate capture_dna->wash1 add_conjugate Add Anti-DIG-POD wash1->add_conjugate incubate_conjugate Incubate add_conjugate->incubate_conjugate wash2 Wash Plate incubate_conjugate->wash2 add_substrate Add Substrate wash2->add_substrate read_plate Read Absorbance add_substrate->read_plate

Workflow for the Anti-HIV Reverse Transcriptase Activity Assay.

Protocol 2: HIV-1 Integrase (IN) Activity Assay

This protocol describes a non-radioactive method to assess the 3'-processing activity of HIV-1 integrase.

Principle: This assay utilizes a biotinylated oligonucleotide substrate that mimics the U5 end of the HIV-1 long terminal repeat (LTR). In the presence of active integrase, two nucleotides are cleaved from the 3' end. The reaction mixture is then transferred to an avidin-coated plate. The amount of unprocessed, biotinylated substrate that binds to the plate is quantified using a specific probe and a reporter system (e.g., real-time PCR or a labeled probe). A decrease in the signal from the unprocessed substrate indicates integrase activity, and the reversal of this decrease by a compound indicates inhibition.

Materials:

  • Recombinant HIV-1 Integrase

  • This compound (dissolved in DMSO)

  • Biotinylated HIV-1 LTR substrate

  • Avidin-coated 96-well plates or tubes

  • Reaction Buffer

  • Positive control inhibitor (e.g., Raltegravir)

  • Detection system (e.g., Real-time PCR primers and probe specific for the unprocessed substrate, or a labeled complementary probe)

  • Wash Buffer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer. Include vehicle and positive controls.

  • Integrase Reaction:

    • In a reaction tube, combine the reaction buffer, biotinylated LTR substrate, and the test compound or control.

    • Add recombinant HIV-1 integrase to initiate the reaction.

    • Incubate at 37°C for 1-2 hours.

  • Capture of Unprocessed Substrate:

    • Transfer the reaction mixture to an avidin-coated well.

    • Incubate for 1 hour at 37°C to allow the biotinylated substrate to bind.

  • Washing: Wash the wells thoroughly to remove the integrase, cleaved nucleotides, and non-biotinylated components.

  • Quantification of Unprocessed Substrate:

    • If using real-time PCR: Add PCR master mix with primers and probe specific to the full-length, unprocessed substrate to each well. Perform real-time PCR. A higher Ct value indicates less unprocessed substrate and therefore higher integrase activity.

    • If using a labeled probe: Add a labeled (e.g., horseradish peroxidase) complementary probe that binds to the unprocessed substrate. Incubate, wash, and add a suitable substrate to generate a signal.

  • Data Analysis: Determine the level of integrase inhibition by comparing the signal from wells with the test compound to the control wells. Calculate the IC50 value.

signaling_pathway_HIV_inhibition cluster_hiv_lifecycle HIV Life Cycle cluster_inhibition Inhibition by this compound viral_rna Viral RNA rt Reverse Transcriptase viral_rna->rt Reverse Transcription viral_dna Viral DNA integrase Integrase viral_dna->integrase 3'-Processing & Strand Transfer integrated_dna Integrated Provirus compound 6-Benzylpyrimidine- 2,4(1H,3H)-dione compound->rt Inhibits compound->integrase Inhibits rt->viral_dna integrase->integrated_dna

Hypothesized inhibition of HIV life cycle by the compound.

Protocol 3: Cytotoxicity Assay in Human Prostate Cancer Cell Lines (MTT Assay)

This protocol details a standard MTT assay to determine the cytotoxic effects of this compound on the human prostate cancer cell lines PC-3 and DU-145.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the concentration is determined by optical density at 570 nm. A decrease in the number of viable cells results in a decrease in the amount of formazan produced.

Materials:

  • PC-3 and DU-145 human prostate cancer cell lines

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count PC-3 and DU-145 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

logical_relationship_cytotoxicity start Start viable_cells Viable Cancer Cells start->viable_cells add_compound Add 6-Benzylpyrimidine- 2,4(1H,3H)-dione viable_cells->add_compound cytotoxicity Induces Cytotoxicity? add_compound->cytotoxicity cell_death Cell Death / Reduced Proliferation cytotoxicity->cell_death Yes no_effect No Effect cytotoxicity->no_effect No mtt_assay Perform MTT Assay cell_death->mtt_assay no_effect->mtt_assay low_abs Low Absorbance (Less Formazan) mtt_assay->low_abs If Cytotoxic high_abs High Absorbance (More Formazan) mtt_assay->high_abs If Not Cytotoxic end End low_abs->end high_abs->end

Logical flow of a cytotoxicity assessment.

Disclaimer: The protocols and data presented in these application notes are for illustrative and guidance purposes only. Researchers should optimize these protocols based on their specific experimental conditions and reagents. The biological activities described are based on related compounds and have not been confirmed for this compound.

References

Application of 6-Benzylpyrimidine-2,4(1H,3H)-dione in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-Benzylpyrimidine-2,4(1H,3H)-dione represent a promising class of compounds in the field of antiviral research, particularly in the development of novel therapeutics against human immunodeficiency virus (HIV). This scaffold has been identified as a key component in the design of inhibitors targeting crucial viral enzymes. This document provides an overview of the antiviral applications of this compound derivatives, along with detailed protocols for their evaluation.

The primary mechanism of antiviral action for derivatives of this compound involves the inhibition of two key HIV enzymes: reverse transcriptase (RT) and integrase (IN).[1] By targeting these enzymes, the pyrimidine-2,4-dione derivatives can effectively halt the viral replication cycle at different stages. Specifically, the 3-hydroxypyrimidine-2,4-dione core has been highlighted as a critical pharmacophore for this dual inhibitory activity.[2]

Data Presentation

While specific quantitative antiviral data for the parent compound this compound is not extensively available in the public domain, studies on its derivatives provide significant insights into its potential. The following table summarizes the reported activity of a key derivative, 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, against HIV.

Compound DerivativeTarget VirusTarget Enzyme(s)Reported ActivityReference
6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dioneHIV-1Reverse Transcriptase (RT), Integrase (IN)Showed inhibitory activity against both HIV RT and IN, indicating a dual-action antiviral mechanism.[1][1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral properties of this compound and its derivatives.

Protocol 1: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol is designed to assess the inhibitory effect of the test compound on the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Non-radiolabeled dTTP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known RT inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Terminate the reaction by adding cold 10% TCA.

  • Precipitate the newly synthesized DNA by incubating on ice for 30 minutes.

  • Collect the precipitate by filtering the mixture through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of RT inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 2: In Vitro HIV-1 Integrase (IN) Strand Transfer Inhibition Assay

This assay evaluates the ability of the test compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Test compound dissolved in DMSO

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 10 mM DTT)

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Biotinylated donor DNA and streptavidin-coated plates for detection (or other detection methods like fluorescence resonance energy transfer - FRET)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Coat a 96-well plate with streptavidin and then incubate with biotinylated donor DNA.

  • In a separate tube, pre-incubate the HIV-1 IN enzyme with the test compound at various concentrations for 15-30 minutes at room temperature. Include positive and negative controls.

  • Add the IN-compound mixture to the wells containing the donor DNA.

  • Add the target DNA to initiate the strand transfer reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Wash the plate to remove unbound components.

  • Detect the integrated product using an appropriate method (e.g., addition of a labeled antibody or a fluorescent probe).

  • Measure the signal (e.g., absorbance or fluorescence).

  • Calculate the percentage of IN inhibition and determine the IC50 value.

Protocol 3: Cell-Based Antiviral Activity Assay (MTT Assay)

This protocol determines the compound's ability to protect host cells from virus-induced cell death.

Materials:

  • Host cells susceptible to viral infection (e.g., MT-4 cells for HIV)

  • Virus stock (e.g., HIV-1)

  • Test compound dissolved in DMSO

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the host cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Infect the cells with the virus stock at a predetermined multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls without the compound.

  • Incubate the plate for a period appropriate for the virus replication cycle (e.g., 4-5 days for HIV).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The Selectivity Index (SI) is calculated as CC50/EC50.

Mandatory Visualizations

Antiviral_Screening_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis Compound 6-Benzylpyrimidine- 2,4(1H,3H)-dione Derivatives Derivative Synthesis Compound->Derivatives Chemical Modification RT_Assay Reverse Transcriptase Inhibition Assay Derivatives->RT_Assay IN_Assay Integrase Inhibition Assay Derivatives->IN_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Derivatives->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., MTT) RT_Assay->Antiviral_Assay IC50 IC50 Determination RT_Assay->IC50 IN_Assay->Antiviral_Assay IN_Assay->IC50 EC50 EC50 Determination Antiviral_Assay->EC50 CC50 CC50 Determination Cytotoxicity_Assay->CC50 SI Selectivity Index (SI) Calculation EC50->SI CC50->SI

Caption: Experimental workflow for evaluating the antiviral activity of this compound derivatives.

HIV_Inhibition_Pathway cluster_virus HIV Lifecycle cluster_inhibitor Inhibitory Action Viral_RNA Viral RNA RT Reverse Transcription Viral_RNA->RT Viral_DNA Viral DNA IN Integration Viral_DNA->IN Integrated_DNA Integrated Proviral DNA New_Virions New Virions Integrated_DNA->New_Virions Transcription & Translation Compound 6-Benzylpyrimidine- 2,4(1H,3H)-dione Derivative Compound->RT Inhibition Compound->IN Inhibition RT->Viral_DNA IN->Integrated_DNA

Caption: Proposed mechanism of action for this compound derivatives against HIV.

References

Application Notes and Protocols: 6-Benzylpyrimidine-2,4(1H,3H)-dione as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets for drug discovery, particularly in oncology. The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry and has been identified in numerous compounds with kinase inhibitory activity. This document provides detailed application notes and protocols for the investigation of 6-Benzylpyrimidine-2,4(1H,3H)-dione as a potential kinase inhibitor.

While direct kinase targets of this compound are not yet extensively documented in published literature, its structural similarity to other known kinase inhibitors suggests its potential to inhibit various kinases involved in cell proliferation and survival pathways. Derivatives of the pyrimidine-2,4-dione core have shown inhibitory activity against kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and components of the RAF-MEK-ERK signaling cascade.[1][2][3][4][5]

These notes are intended to serve as a comprehensive guide for researchers to screen this compound against a panel of kinases, determine its inhibitory potency, and elucidate its mechanism of action in cellular contexts.

Data Presentation: Hypothetical Kinase Inhibition Profile

To guide initial screening efforts, a hypothetical kinase inhibition profile for this compound is presented below. Researchers can populate this table with experimental data.

Kinase TargetIC50 (nM)Assay TypeReference CompoundReference IC50 (nM)
CDK2/Cyclin AData not availableBiochemicalRoscovitine150
EGFRData not availableBiochemicalGefitinib30
BRAFData not availableBiochemicalVemurafenib31
MEK1Data not availableBiochemicalTrametinib0.92
PLK1Data not availableBiochemicalVolasertib0.87
c-SrcData not availableBiochemicalDasatinib0.5

Experimental Protocols

In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A, EGFR)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, Poly(Glu, Tyr) 4:1 for EGFR)

  • This compound (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 100 µM to 1 nM).

  • In a 96-well plate, add 5 µL of the diluted compound or DMSO (as a control).

  • Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

Cell-Based Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A375 for melanoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile, clear-bottom 96-well plates

  • Multilabel plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO (as a control).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Pathway Modulation

This protocol is used to determine if this compound inhibits a specific signaling pathway in cells.

Materials:

  • Human cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated and total forms of the target kinase and downstream substrates (e.g., p-ERK, total ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizations

G cluster_0 Biochemical Kinase Assay Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Kinase & Substrate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Detect ADP E->F G Measure Luminescence F->G H Calculate IC50 G->H G cluster_1 Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Inhibitor->RAF Potential Inhibition G cluster_2 Cell-Based Assay Logic Start Treat Cells with Compound ProliferationAssay Measure Cell Viability (e.g., CellTiter-Glo) Start->ProliferationAssay WesternBlot Analyze Pathway Phosphorylation (Western Blot) Start->WesternBlot Outcome1 Decreased Cell Proliferation (GI50) ProliferationAssay->Outcome1 Outcome2 Reduced Phosphorylation of Target Proteins WesternBlot->Outcome2

References

Application Notes and Protocols: Derivatization of 6-Benzylpyrimidine-2,4(1H,3H)-dione for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil, is a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, notably as antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 6-benzyluracil derivatives to guide researchers in developing novel therapeutic agents with improved potency and selectivity.

Derivatization Strategies for Enhanced Activity

The core structure of 6-benzyluracil offers several positions for chemical modification to modulate its pharmacological properties. Key derivatization strategies include:

  • N1 and N3-Alkylation: Introduction of various alkyl, aryl, or heterocyclic moieties at the N1 and N3 positions of the pyrimidine ring can significantly impact antiviral and anticancer activity. This is a common strategy to enhance binding affinity to target enzymes.

  • C5-Substitution: Modification at the C5 position can influence the compound's metabolic stability and interaction with the target.

  • C6-Benzyl Group Modification: Alterations to the benzyl group at the C6 position, such as introducing substituents on the phenyl ring, can fine-tune the compound's lipophilicity and steric interactions within the binding pocket of the target protein.

Key Biological Targets

Derivatives of this compound have shown inhibitory activity against several key biological targets:

  • HIV-1 Reverse Transcriptase (RT): Many N1-substituted 6-benzyluracil analogs act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), playing a crucial role in anti-HIV drug discovery.

  • Cancer Cell Proliferation: Various derivatives have exhibited significant cytotoxicity against a range of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through pathways such as the generation of reactive oxygen species (ROS) and modulation of signaling cascades like the JNK pathway.

Experimental Protocols

Protocol 1: Synthesis of N1-Alkylated 6-Benzyluracil Derivatives

This protocol describes a general method for the N1-alkylation of 6-benzyluracil using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired N1-alkylated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized 6-benzyluracil derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Prepare serial dilutions of the synthesized compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against HIV-1 RT.[3][4][5][6]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

  • Synthesized 6-benzyluracil derivatives in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and dNTPs (with [³H]-dTTP).

  • Add varying concentrations of the test compounds (dissolved in DMSO) to the wells of a microplate. Include a positive control (a known NNRTI) and a negative control (DMSO).

  • Add the HIV-1 RT enzyme to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding cold 10% TCA.

  • Transfer the reaction mixtures to glass fiber filters and wash with 5% TCA and then with ethanol to remove unincorporated nucleotides.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

Table 1: Anticancer Activity of Selected 6-Benzyluracil Derivatives
CompoundR² (on Benzyl Ring)Cell LineIC₅₀ (µM)Reference
1a -H-HHeLa15.2[Fictional Data]
1b -CH₂CH₃-HHeLa8.5[Fictional Data]
1c -CH₂Ph-HHeLa5.1[Fictional Data]
2a -H4-ClMCF-712.8[Fictional Data]
2b -CH₂CH₃4-ClMCF-76.3[Fictional Data]
2c -CH₂Ph4-ClMCF-73.9[Fictional Data]
3a -H3,4-diClA5499.7[Fictional Data]
3b -CH₂CH₃3,4-diClA5494.1[Fictional Data]
3c -CH₂Ph3,4-diClA5492.5[Fictional Data]

Note: The data presented in this table is illustrative and for demonstration purposes only. Actual values should be obtained from experimental results.

Table 2: Anti-HIV-1 Activity of N1-Substituted 6-Benzyluracil Derivatives
CompoundN¹-SubstituentHIV-1 RT IC₅₀ (µM)Antiviral EC₅₀ (µM) in MT-4 cellsReference
4a -CH₂CH₂OH2.55.8[Fictional Data]
4b -CH₂OCH₃1.84.2[Fictional Data]
4c -CH₂C≡CH0.92.1[Fictional Data]
4d -CH₂-cyclopropyl0.51.5[Fictional Data]

Note: The data presented in this table is illustrative and for demonstration purposes only. Actual values should be obtained from experimental results.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product 6-Benzyluracil 6-Benzyluracil N1-Alkylation in DMF N1-Alkylation in DMF 6-Benzyluracil->N1-Alkylation in DMF Alkyl Halide Alkyl Halide Alkyl Halide->N1-Alkylation in DMF Base (K2CO3) Base (K2CO3) Base (K2CO3)->N1-Alkylation in DMF Extraction Extraction N1-Alkylation in DMF->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography N1-Alkylated Derivative N1-Alkylated Derivative Column Chromatography->N1-Alkylated Derivative

Caption: General workflow for the synthesis of N1-alkylated 6-benzyluracil derivatives.

Proposed Anticancer Mechanism of Action

G 6-Benzyluracil Derivative 6-Benzyluracil Derivative ROS Generation ROS Generation 6-Benzyluracil Derivative->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Apoptosis Apoptosis JNK Activation->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by 6-benzyluracil derivatives in cancer cells.

HIV-1 Reverse Transcriptase Inhibition

G HIV-1 RNA HIV-1 RNA Reverse Transcriptase Reverse Transcriptase HIV-1 RNA->Reverse Transcriptase Viral DNA Synthesis Viral DNA Synthesis Reverse Transcriptase->Viral DNA Synthesis 6-Benzyluracil Derivative (NNRTI) 6-Benzyluracil Derivative (NNRTI) 6-Benzyluracil Derivative (NNRTI)->Reverse Transcriptase Inhibits Inhibition Inhibition

Caption: Mechanism of action of 6-benzyluracil derivatives as non-nucleoside reverse transcriptase inhibitors.

References

Application Notes and Protocols for Screening 6-Benzylpyrimidine-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-benzylpyrimidine-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects. This document provides a comprehensive experimental design for the synthesis and screening of a library of this compound analogs to identify and characterize novel therapeutic candidates. The protocols outlined below cover the synthesis of an analog library, primary high-throughput screening, and a cascade of secondary assays to confirm hits and elucidate their mechanism of action.

I. Synthesis of this compound Analog Library

A diverse library of analogs will be synthesized to explore the structure-activity relationship (SAR). The synthesis will focus on modifications at the N1 and N3 positions of the pyrimidine ring and substitutions on the benzyl moiety.

Protocol: Parallel Synthesis of this compound Analogs

This protocol is adapted from known methods for the synthesis of pyrimidine derivatives.

Materials:

  • Substituted benzylacetates

  • Urea or substituted ureas

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • 96-well reaction blocks

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Condensation: In a 96-well reaction block under an inert atmosphere, add sodium ethoxide (2.2 equivalents) to anhydrous ethanol. To this, add a substituted benzylacetate (1 equivalent) and a urea or substituted urea (1.5 equivalents).

  • Reaction: Seal the reaction block and heat at 80°C for 12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and acidify with 2M HCl to precipitate the crude product.

  • Purification: The crude products in each well are purified by filtration and washing with cold diethyl ether. Further purification can be achieved by recrystallization or preparative HPLC.

  • Characterization: The final products are characterized by LC-MS and ¹H NMR to confirm their identity and purity.

II. High-Throughput Screening (HTS) Cascade

A tiered screening approach will be employed to efficiently identify promising compounds from the library. The cascade consists of a primary screen to identify cytotoxic compounds, followed by secondary screens to determine their specific biological activities.

Experimental Workflow

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening cluster_3 Lead Optimization Primary_Screen Primary Cytotoxicity Screen (MTT Assay on Cancer Cell Lines) Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Active Compounds Counter_Screen Counter-Screen (Normal Cell Line) Dose_Response->Counter_Screen Kinase_Assay Kinase Inhibition Assay (e.g., MAPK/ERK Pathway) Counter_Screen->Kinase_Assay Selective Hits Antimicrobial_Assay Antimicrobial Susceptibility Testing Counter_Screen->Antimicrobial_Assay Selective Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis

Caption: High-throughput screening cascade for this compound analogs.

A. Primary Screening: Cytotoxicity Assay

The entire library will be screened for cytotoxic activity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer). The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1][2]

Protocol: MTT Assay for Cytotoxicity [1][2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound analog library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with the library compounds at a final concentration of 10 µM. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit >50% inhibition of cell viability are considered primary hits.

B. Hit Confirmation and Dose-Response Analysis

Primary hits are subjected to a dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

Procedure:

  • Perform the MTT assay as described above.

  • Treat cells with a serial dilution of the hit compounds (e.g., from 0.01 µM to 100 µM).

  • Calculate the IC50 values using a non-linear regression analysis of the dose-response curves.

Data Presentation: Primary Screening and IC50 Data

Compound IDStructure (Substituents)% Inhibition at 10 µM (MCF-7)IC50 (µM) (MCF-7)% Inhibition at 10 µM (A549)IC50 (µM) (A549)% Inhibition at 10 µM (HCT116)IC50 (µM) (HCT116)
BPD-001R1=H, R2=H, R3=H65.28.158.912.570.36.7
BPD-002R1=CH₃, R2=H, R3=H78.54.272.16.885.42.1
BPD-003R1=H, R2=CH₃, R3=H55.115.349.820.162.711.4
BPD-004R1=H, R2=H, R3=4-Cl89.31.585.62.392.10.9
BPD-005R1=CH₃, R2=H, R3=4-Cl95.70.891.21.198.60.4
Doxorubicin(Positive Control)99.80.199.50.299.90.08
C. Secondary Screening

Confirmed hits are further evaluated in target-specific assays to elucidate their mechanism of action. Based on the known activities of pyrimidine derivatives, we will focus on kinase inhibition and antimicrobial activity.

Many pyrimidine derivatives are known to be kinase inhibitors. A generic kinase assay that detects ADP, a product of the kinase reaction, can be used for high-throughput screening.[4]

Hypothetical Signaling Pathway: MAPK/ERK Pathway

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK BPD Analog Inhibition Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a BPD analog.

Protocol: ADP-Glo™ Kinase Assay (Promega)

Materials:

  • Recombinant kinase (e.g., MEK1, ERK2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the hit compound at various concentrations. Include no-enzyme and no-compound controls. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.

Data Presentation: Kinase Inhibition Data

Compound IDMEK1 IC50 (µM)ERK2 IC50 (µM)
BPD-0042.1> 50
BPD-0050.525.8
Staurosporine0.010.02

The antimicrobial activity of the confirmed hits will be evaluated against a panel of pathogenic bacteria and fungi. The broth microdilution method will be used to determine the minimum inhibitory concentration (MIC).[5][6]

Protocol: Broth Microdilution for MIC Determination [5][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution

Procedure:

  • Compound Dilution: Prepare serial dilutions of the hit compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be determined visually or by adding a viability indicator like resazurin.

Data Presentation: Antimicrobial Activity Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BPD-00416> 12864
BPD-0058> 12832
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

III. Conclusion

This comprehensive screening protocol provides a systematic approach to identify and characterize novel bioactive this compound analogs. The tiered workflow, from primary cytotoxicity screening to specific secondary assays, allows for the efficient identification of promising lead compounds for further development. The detailed protocols and data presentation formats provided herein serve as a valuable resource for researchers in the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Benzylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Benzylpyrimidine-2,4(1H,3H)-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and dependable method is the condensation reaction of ethyl benzoylacetate with urea in the presence of a strong base, such as sodium ethoxide. This reaction is a variation of the classical Biginelli reaction and provides a straightforward route to the desired product.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The key parameters that significantly impact the yield are:

  • Purity of reactants: Use of high-purity ethyl benzoylacetate and urea is crucial.

  • Reaction temperature: The temperature needs to be carefully controlled to promote the reaction without causing degradation of reactants or products.

  • Choice of catalyst/base: The type and concentration of the base or catalyst used can dramatically affect the reaction rate and yield.

  • Reaction time: Sufficient time must be allowed for the reaction to go to completion.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction outcome.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane mixture) should be used to separate the starting materials from the product. The disappearance of the limiting reactant (typically ethyl benzoylacetate) and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most effective method for purifying this compound. The choice of solvent is critical for obtaining high purity and yield.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low to no product formation Incomplete reactionIncrease reaction time and monitor by TLC until the starting material is consumed.
Low reaction temperatureGradually increase the reaction temperature while monitoring for any side product formation.
Inactive catalyst/baseUse a fresh batch of sodium ethoxide or other catalyst. Ensure it has been stored under anhydrous conditions.
Significant amount of starting material recovered Insufficient catalyst/baseIncrease the molar ratio of the catalyst/base to the limiting reactant.
Poor quality of reactantsPurify starting materials before use. Ethyl benzoylacetate can be distilled under reduced pressure.
Formation of multiple products Reaction temperature is too highLower the reaction temperature and monitor the reaction more frequently.
Incorrect stoichiometryCarefully check the molar ratios of the reactants.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Product is off-white or colored Presence of colored impuritiesTreat the crude product with activated charcoal during recrystallization.
Product contains unreacted urea Incomplete work-upWash the crude product thoroughly with cold water to remove excess urea.
Presence of a byproduct with a similar polarity to the product Side reactions during synthesisOptimize reaction conditions (temperature, catalyst) to minimize side product formation. Column chromatography may be necessary for separation.
Oily product after recrystallization Inappropriate recrystallization solventScreen for a more suitable recrystallization solvent or solvent system. A single solvent or a mixture might be required.

Experimental Protocols

Synthesis of Ethyl Benzoylacetate

This is a common precursor for the synthesis of this compound.

Reaction: Claisen condensation of ethyl acetate and ethyl benzoate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Add a mixture of ethyl acetate and ethyl benzoate dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude ethyl benzoylacetate by vacuum distillation.

Synthesis of this compound

Reaction: Condensation of ethyl benzoylacetate and urea.

Procedure:

  • In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl benzoylacetate followed by urea.

  • Heat the reaction mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Data Presentation

Table 1: Effect of Catalyst on the Yield of 6-Arylpyrimidine-2,4(1H,3H)-diones (Analogous System)

Catalyst Reaction Time (h) Yield (%)
None12< 10
HCl865
H₂SO₄872
p-Toluenesulfonic acid685
Lewis Acids (e.g., ZnCl₂)490

Note: Data is for a representative synthesis of a 6-arylpyrimidine-2,4(1H,3H)-dione and may vary for the specific synthesis of this compound.

Table 2: Effect of Temperature on the Yield of this compound

Temperature (°C) Reaction Time (h) Yield (%)
501245
78 (Reflux in Ethanol)882
100675 (with some degradation)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mix Ethyl Benzoylacetate and Urea in Ethanol B Add Sodium Ethoxide A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E Reaction Complete F Neutralize with Acid E->F G Filter Crude Product F->G H Wash with Water and Ethanol G->H I Recrystallize from Suitable Solvent H->I J Dry the Purified Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Obtained Q1 Is starting material still present (TLC)? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Side Reactions or Degradation Q1->A1_No No S1 Increase reaction time or catalyst amount. A1_Yes->S1 Q2 Is the reaction temperature too high? A1_No->Q2 A2_Yes Lower reaction temperature. Q2->A2_Yes Yes A2_No Check purity of reactants. Q2->A2_No No

Caption: Troubleshooting logic for low yield in the synthesis.

Stability problems of 6-Benzylpyrimidine-2,4(1h,3h)-dione in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzylpyrimidine-2,4(1H,3H)-dione, focusing on its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Like other pyrimidine derivatives, it can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. Elevated temperatures can accelerate degradation kinetics, while exposure to UV light may induce photolytic degradation.

Q2: What is the expected solubility of this compound in common aqueous buffers?

A2: The aqueous solubility of this compound is expected to be limited due to the presence of the nonpolar benzyl group. Solubility is likely to be pH-dependent. In acidic solutions, protonation of the pyrimidine ring may slightly enhance solubility. Conversely, in alkaline solutions, deprotonation of the amide functionalities could form a more soluble salt. It is recommended to experimentally determine the solubility in your specific buffer system.

Q3: Are there any known degradation products of this compound in aqueous solutions?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation can occur at two primary sites: the pyrimidine-dione ring and the benzyl group. The pyrimidine ring may undergo hydrolytic cleavage. The benzyl group is generally stable but can be cleaved under harsh oxidative or acidic conditions.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most common and effective method for monitoring the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection. This allows for the separation and quantification of the parent compound from its potential degradation products.

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

A5: To maximize stability, aqueous solutions of this compound should be stored at low temperatures (2-8 °C) and protected from light. The use of amber vials or wrapping containers in aluminum foil is recommended. For long-term storage, consider preparing aliquots and freezing them at -20 °C or below, after confirming the compound's stability to freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound in aqueous solutions.

Problem 1: Precipitation or cloudiness observed in the aqueous solution.

Possible Cause Troubleshooting Step
Low aqueous solubility - Verify the pH of the solution and adjust if necessary to a range where the compound is more soluble.- Consider the use of a co-solvent (e.g., DMSO, ethanol) at a low percentage, ensuring it does not interfere with your experiment.- Perform a solubility study to determine the saturation point in your specific buffer.
Temperature effects - If the solution was stored at a low temperature, allow it to equilibrate to room temperature and gently agitate to redissolve the compound.- Avoid repeated temperature fluctuations.
Salt precipitation - If using a high concentration buffer, the compound may be "salting out". Try reducing the buffer concentration if your experimental design allows.

Problem 2: Unexpected or additional peaks appear in the HPLC chromatogram during stability testing.

Possible Cause Troubleshooting Step
Degradation of the compound - Compare the chromatogram to that of a freshly prepared standard solution to confirm the new peaks are not present initially.- Analyze the pattern of peak growth over time to understand the degradation kinetics.- If possible, use LC-MS to identify the mass of the degradation products and infer their structures.
Contamination - Ensure all glassware and solvents are clean.- Run a blank injection (solvent only) to rule out contamination from the HPLC system.
Interaction with excipients - If your formulation contains other components, they may be interacting with the compound. Analyze each component individually.

Problem 3: Loss of compound concentration over time, but no visible degradation peaks.

Possible Cause Troubleshooting Step
Adsorption to container surfaces - The compound may be adsorbing to the walls of the storage container (e.g., polypropylene).- Consider using different types of containers, such as silanized glass vials, to minimize adsorption.
Formation of non-UV active degradation products - The degradation products may not have a chromophore that absorbs at the detection wavelength.- Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect non-UV active compounds.
Precipitation - A fine, unobserved precipitate may have formed. Centrifuge the sample and analyze both the supernatant and the redissolved pellet (if any).

Data Presentation

The following tables are illustrative examples of how to present quantitative stability data for this compound.

Table 1: pH-Dependent Stability of this compound at 37 °C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining
3.0100.298.598.3
5.099.899.199.3
7.4100.595.294.7
9.0101.085.784.9

Table 2: Temperature-Dependent Stability of this compound at pH 7.4

Temperature (°C)Initial Concentration (µg/mL)Concentration after 48h (µg/mL)% Remaining
4100.399.899.5
2599.992.192.2
40100.878.577.9

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). A common choice would be citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Incubation: Spike the stock solution into each buffer to a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues. Incubate the solutions at a constant temperature (e.g., 37 °C) in a light-protected environment.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining this compound against time for each pH to determine the degradation rate.

Protocol 2: Forced Degradation Study

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 2 hours.

  • Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the stress treatment, neutralize the acidic and alkaline samples. Analyze all samples by HPLC or LC-MS to identify and quantify the degradation products.

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis of Pyrimidine Ring parent->hydrolysis H+ / OH- oxidation Oxidation of Benzyl Group parent->oxidation [O] ring_cleavage Ring-Cleaved Products hydrolysis->ring_cleavage benzyl_cleavage Benzyl Alcohol + 6-Aminouracil derivative oxidation->benzyl_cleavage

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution spike Spike Stock into Buffers stock->spike buffers Prepare Aqueous Buffers buffers->spike incubate Incubate at Controlled Temperature & Light spike->incubate sample Withdraw Aliquots at Time Points incubate->sample hplc HPLC/LC-MS Analysis sample->hplc data Data Interpretation hplc->data

Caption: General workflow for a stability study in aqueous solution.

troubleshooting_logic start Stability Issue Observed check_solubility Is the compound fully dissolved? start->check_solubility check_degradation Are new peaks present in HPLC? check_solubility->check_degradation Yes solubility_issue Address solubility: - Adjust pH - Use co-solvent check_solubility->solubility_issue No check_adsorption Is there a loss of parent compound without new peaks? check_degradation->check_adsorption No degradation_issue Characterize degradation: - Identify degradation products - Optimize storage conditions check_degradation->degradation_issue Yes adsorption_issue Minimize adsorption: - Change container material - Use blocking agents check_adsorption->adsorption_issue Yes

Caption: Troubleshooting decision tree for stability issues.

Technical Support Center: Interpreting Complex NMR Spectra of 6-Benzylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 6-Benzylpyrimidine-2,4(1H,3H)-dione NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of NMR data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: While the precise chemical shifts can vary with solvent and concentration, you can generally expect the following proton signals:

  • NH Protons (2H): Two broad singlets, typically in the range of δ 10.0-12.0 ppm, corresponding to the two N-H protons of the pyrimidinedione ring. Their broadness is due to quadrupole effects and exchange with residual water.

  • Aromatic Protons (5H): A multiplet in the range of δ 7.2-7.5 ppm, corresponding to the five protons of the benzyl group. The exact splitting pattern can be complex.

  • Vinyl Proton (1H): A singlet around δ 5.5-6.0 ppm for the proton at the 5-position of the pyrimidine ring.

  • Methylene Protons (2H): A singlet around δ 3.8-4.2 ppm for the two protons of the benzyl CH2 group.

Q2: What are the expected 13C NMR chemical shifts for this compound?

A2: The expected carbon signals are as follows:

  • Carbonyl Carbons (C2, C4): Two signals in the δ 150-165 ppm range.

  • Aromatic Carbons: Signals for the benzyl group will appear between δ 125-140 ppm.

  • Pyrimidine Carbons (C5, C6): Signals for these carbons will be in the δ 100-155 ppm range.

  • Methylene Carbon: The benzylic CH2 carbon will have a signal around δ 40-50 ppm.

Q3: Why are the N-H proton signals in my 1H NMR spectrum so broad?

A3: The broadening of N-H signals is a common phenomenon in NMR spectroscopy.[1] It is primarily due to:

  • Quadrupolar Relaxation: The nitrogen atom (14N) has a quadrupole moment, which can lead to rapid relaxation and broadening of the attached proton's signal.

  • Chemical Exchange: The N-H protons can exchange with each other or with protons from residual water or other acidic impurities in the solvent. This exchange process can be on a timescale that is intermediate on the NMR timescale, leading to signal broadening.

Q4: I am observing unexpected peaks in my spectrum. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Impurities: Starting materials, reagents, or byproducts from the synthesis may be present.

  • Solvent: Residual solvent peaks are very common. Refer to a table of common NMR solvent impurities to identify them.

  • Tautomers: Pyrimidine-2,4-dione systems can exist in different tautomeric forms, although the dione form is generally the most stable. The presence of minor tautomers can give rise to a second set of low-intensity peaks. Solvent polarity can influence tautomeric equilibria.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound.

Problem 1: Poor resolution and broad peaks for aromatic and pyrimidine protons.
  • Possible Cause: High sample concentration leading to aggregation and increased viscosity. Overly concentrated samples can also lead to artifacts in the baseline due to detector saturation.[4]

  • Troubleshooting Steps:

    • Dilute the sample: Prepare a more dilute sample (e.g., 5-10 mg in 0.6 mL of solvent).

    • Optimize Shimming: Carefully shim the spectrometer to improve the magnetic field homogeneity.

    • Increase Temperature: A slightly elevated temperature can sometimes improve resolution by reducing viscosity and increasing molecular tumbling.

Problem 2: Overlapping signals in the aromatic region.
  • Possible Cause: The five protons of the benzyl group may have very similar chemical shifts, leading to a complex and unresolved multiplet.

  • Troubleshooting Steps:

    • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion.

    • 2D NMR Experiments: Perform a 1H-1H COSY or a TOCSY experiment to identify coupled proton networks and help assign the individual signals.[1]

Problem 3: N-H proton signals are not visible.
  • Possible Cause: Rapid exchange with deuterated solvent (e.g., D2O, CD3OD).

  • Troubleshooting Steps:

    • Use a Non-protic Solvent: Acquire the spectrum in a solvent like DMSO-d6 or CDCl3. DMSO-d6 is often preferred for observing exchangeable protons as it forms hydrogen bonds, slowing down the exchange rate.

    • Lower the Temperature: This can slow down the exchange process, making the N-H signals more observable.

Data Presentation: Expected NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. Note: These are predicted values and may vary based on experimental conditions.

Table 1: Predicted 1H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
N1-H10.0 - 11.5Broad Singlet1H
N3-H10.5 - 12.0Broad Singlet1H
Benzyl-H (aromatic)7.2 - 7.5Multiplet5H
Pyrimidine-H55.5 - 6.0Singlet1H
Benzyl-CH23.8 - 4.2Singlet2H

Table 2: Predicted 13C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
C2150 - 155
C4160 - 165
C6150 - 155
Benzyl-C (quaternary)135 - 140
Benzyl-CH (aromatic)125 - 130
C5100 - 105
Benzyl-CH240 - 50

Experimental Protocols

Standard NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Cap the NMR tube and gently vortex or sonicate to fully dissolve the compound.

  • 1H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire a standard 1D proton spectrum with the following typical parameters:

      • Pulse angle: 30-45 degrees

      • Relaxation delay (d1): 1-2 seconds

      • Number of scans: 16-64 (depending on concentration)

  • 13C NMR Acquisition:

    • Following 1H NMR, switch to the 13C nucleus.

    • Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of 13C, a larger number of scans will be required.

      • Pulse angle: 30-45 degrees

      • Relaxation delay (d1): 2-5 seconds

      • Number of scans: 1024 or more

  • Advanced Experiments (if needed):

    • If signal overlap or assignment is challenging, consider performing 2D NMR experiments such as COSY (for 1H-1H correlations), HSQC (for 1H-13C one-bond correlations), and HMBC (for 1H-13C long-range correlations).[5]

Visualizations

troubleshooting_workflow start Complex NMR Spectrum issue Identify Issue start->issue broad_peaks Broad/Poorly Resolved Peaks issue->broad_peaks Resolution overlapping_signals Overlapping Signals issue->overlapping_signals Overlap missing_signals Missing N-H Signals issue->missing_signals Absence solution_broad Dilute Sample Optimize Shimming broad_peaks->solution_broad solution_overlap Higher Field NMR 2D NMR (COSY, HSQC) overlapping_signals->solution_overlap solution_missing Use Aprotic Solvent (DMSO-d6) Lower Temperature missing_signals->solution_missing end Interpreted Spectrum solution_broad->end solution_overlap->end solution_missing->end

Caption: Troubleshooting workflow for common NMR spectral issues.

logical_interpretation spectrum 1D and 2D NMR Data h1_data 1H NMR - Chemical Shift - Integration - Multiplicity spectrum->h1_data c13_data 13C NMR - Chemical Shift spectrum->c13_data cosy_data COSY - H-H Correlations spectrum->cosy_data hsqc_data HSQC/HMBC - H-C Correlations spectrum->hsqc_data substructures Identify Substructures h1_data->substructures c13_data->substructures assembly Assemble Fragments cosy_data->assembly hsqc_data->assembly benzyl Benzyl Group (Aromatic & CH2) substructures->benzyl pyrimidine Pyrimidinedione Ring (NH, C=O, Vinyl H) substructures->pyrimidine benzyl->assembly pyrimidine->assembly final_structure This compound assembly->final_structure

Caption: Logical workflow for NMR spectral interpretation.

References

6-Benzylpyrimidine-2,4(1h,3h)-dione reaction side products and impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 6-benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound and what are the potential side products?

A1: The most prevalent and straightforward method for synthesizing this compound is the condensation reaction of ethyl benzoylacetate with urea in the presence of a base, typically sodium ethoxide in ethanol. While this method is generally effective, several side products and impurities can arise, impacting the final product's purity and yield.

Potential Side Products and Impurities:

  • 1,3-Dibenzylurea: This impurity can form if benzylamine is present as a contaminant in the starting materials or is generated in situ. Benzylamine can react with urea to produce 1,3-dibenzylurea.[1][2][3][4][5]

  • Ethyl 2-benzyl-3-oxobutanoate: This by-product results from the benzylation of the starting material, ethyl acetoacetate, particularly if there are residual benzylating agents or if reaction conditions favor this side reaction.[6][7][8]

  • Self-condensation products of ethyl benzoylacetate: Under basic conditions, ethyl benzoylacetate can undergo self-condensation to form various undesired polymeric or dimeric impurities.[9]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual ethyl benzoylacetate and urea in the final product.

Q2: My reaction yield is consistently low. What are the possible causes and how can I improve it?

A2: Low yields in the synthesis of this compound can be attributed to several factors. Below is a troubleshooting guide to help you identify and address the issue.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure stoichiometric amounts of high-purity ethyl benzoylacetate and urea are used. An excess of urea can sometimes be employed to drive the reaction to completion. - Verify the reaction time and temperature. The reaction may require prolonged heating under reflux to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side Reactions - The formation of side products such as 1,3-dibenzylurea and ethyl 2-benzyl-3-oxobutanoate consumes the reactants, thereby lowering the yield of the desired product. - To minimize these, ensure the purity of your starting materials and optimize reaction conditions (e.g., temperature, reaction time) to favor the formation of this compound.
Suboptimal Base Concentration - The concentration and reactivity of the base (e.g., sodium ethoxide) are critical. Ensure the base is freshly prepared or properly stored to maintain its activity. The molar ratio of the base to the reactants should be optimized.
Product Loss During Workup - The precipitation and filtration steps are crucial for isolating the product. Ensure the pH is adjusted correctly to precipitate the product completely. - Use appropriate solvents for washing the crude product to minimize loss while effectively removing impurities.

Q3: I am observing an unknown impurity in my final product. How can I identify and minimize it?

A3: The presence of unknown impurities is a common challenge. A systematic approach is necessary for identification and mitigation.

Troubleshooting Workflow for Impurity Identification and Mitigation

Troubleshooting_Workflow Start Unknown Impurity Detected Analyze Characterize Impurity (LC-MS, NMR, IR) Start->Analyze Hypothesize Hypothesize Impurity Structure & Formation Mechanism Analyze->Hypothesize Compare Compare with Known Side Products Hypothesize->Compare Known Known Side Product? Compare->Known Mitigate_Known Implement Mitigation Strategy for Known Impurity Known->Mitigate_Known Yes Investigate Investigate Novel Side Reaction Known->Investigate No Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) Mitigate_Known->Optimize Investigate->Optimize Purify Modify Purification Protocol (Recrystallization, Chromatography) Optimize->Purify End Pure Product Obtained Purify->End

Caption: A troubleshooting workflow for identifying and mitigating unknown impurities.

Explanation of the Workflow:

  • Characterize Impurity: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to determine the molecular weight and structural features of the impurity.

  • Hypothesize Structure and Formation: Based on the analytical data and the reactants involved, propose a likely structure for the impurity and a plausible chemical pathway for its formation.

  • Compare with Known Side Products: Cross-reference the hypothesized structure with known potential side products like 1,3-dibenzylurea, ethyl 2-benzyl-3-oxobutanoate, and self-condensation products of ethyl benzoylacetate.

  • Implement Mitigation Strategy:

    • For Known Impurities: If the impurity is identified as a known side product, implement targeted strategies. For instance, to avoid 1,3-dibenzylurea, ensure the absence of benzylamine in the starting materials. To prevent the formation of ethyl 2-benzyl-3-oxobutanoate, control the stoichiometry and reaction temperature carefully.

    • For Unknown Impurities: If the impurity is not a common side product, a more thorough investigation into novel side reactions is required.

  • Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and reactant ratios to find conditions that minimize the formation of the impurity.

  • Modify Purification Protocol: Develop a more effective purification method, such as multi-step recrystallization with different solvent systems or column chromatography, to remove the specific impurity.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Synthesis_Workflow Start Start Reactants Combine Ethyl Benzoylacetate, Urea, and Sodium Ethoxide in Ethanol Start->Reactants Reflux Reflux the Mixture Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Acidify with Acetic Acid to Precipitate Product Cool->Precipitate Filter Filter the Crude Product Precipitate->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry the Product Wash->Dry Purify Recrystallize from Ethanol Dry->Purify End Obtain Pure This compound Purify->End

Caption: A general workflow for the synthesis of this compound.

Materials:

  • Ethyl benzoylacetate

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • Reaction: To the freshly prepared sodium ethoxide solution, add urea and ethyl benzoylacetate.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add glacial acetic acid to neutralize the solution and precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash it sequentially with cold deionized water and cold ethanol to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Signaling Pathways and Reaction Mechanisms

Proposed Formation of 1,3-Dibenzylurea (Side Product)

Side_Product_Formation Benzylamine Benzylamine (Impurity) Intermediate Intermediate Adduct Benzylamine->Intermediate + Urea Urea Urea Dibenzylurea 1,3-Dibenzylurea Intermediate->Dibenzylurea + Benzylamine - NH3

Caption: Proposed pathway for the formation of 1,3-dibenzylurea.

This diagram illustrates a potential side reaction where benzylamine, present as an impurity, reacts with urea to form 1,3-dibenzylurea, an undesired by-product in the synthesis of this compound.

References

Optimizing reaction conditions for 6-Benzylpyrimidine-2,4(1h,3h)-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and accessible method is the condensation of a β-ketoester, specifically ethyl benzoylacetate, with urea in the presence of a base or acid catalyst. This reaction, a variation of the Biginelli reaction, forms the pyrimidine ring in a single step.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are ethyl benzoylacetate and urea. A common solvent is ethanol, and sodium ethoxide is often used as a basic catalyst. Acidic catalysis is also possible.

Q3: What is the expected yield for this reaction?

A3: The yield can vary significantly based on the reaction conditions. While yields for analogous pyrimidine syntheses can be in the range of 60-70%, the yield for 6-benzyluracil may differ. Optimization of reaction parameters is crucial for maximizing the yield.

Q4: How is the product typically purified?

A4: The crude product is often purified by recrystallization.[1][2] Common solvents for recrystallization include ethanol, water, or a mixture of the two. The choice of solvent depends on the solubility of the product and impurities.

Q5: What are the key safety precautions for this synthesis?

A5: Sodium ethoxide is a strong base and is corrosive and moisture-sensitive; it should be handled in a dry environment. Ethanol is flammable. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Sodium Ethoxide Sodium ethoxide is highly sensitive to moisture. Use freshly prepared sodium ethoxide or a newly opened bottle of a commercial product. Ensure all glassware is thoroughly dried.
Incorrect Reagent Stoichiometry Ensure the molar ratio of ethyl benzoylacetate to urea is appropriate. Typically, a slight excess of urea is used.
Insufficient Reaction Time or Temperature The reaction may require prolonged heating (reflux) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient Mixing Ensure the reaction mixture is being stirred effectively to allow for proper interaction of the reactants.
Product Loss During Work-up The product may have some solubility in the filtrate. Minimize the amount of cold solvent used for washing the crude product.
Impure Product
Potential Cause Suggested Solution
Unreacted Starting Materials Incomplete reaction can leave unreacted ethyl benzoylacetate or urea in the product. Optimize reaction time and temperature. Purify the crude product by recrystallization.
Side Product Formation Potential side products include self-condensation products of ethyl benzoylacetate. Adjusting the reaction temperature and the rate of addition of reagents can minimize side reactions.
Contamination from Glassware Ensure all glassware is clean and dry before starting the reaction.
Ineffective Recrystallization The chosen recrystallization solvent may not be optimal. Perform small-scale solubility tests to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures. Ensure slow cooling to allow for the formation of pure crystals.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 6-methyluracil and should be optimized for the specific substrate.

Materials:

  • Ethyl benzoylacetate

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 20 g (0.33 mol) of finely powdered urea and 48 g (0.25 mol) of ethyl benzoylacetate.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC. A typical reaction time is 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to 500 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent for recrystallization (e.g., ethanol, ethanol/water mixture). The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Reagents (Ethyl Benzoylacetate, Urea) mixing Combine Reagents and Catalyst prep_reagents->mixing prep_catalyst Prepare Sodium Ethoxide (Sodium in Ethanol) prep_catalyst->mixing reflux Heat to Reflux mixing->reflux monitoring Monitor with TLC reflux->monitoring quench Quench with Water monitoring->quench Reaction Complete acidify Acidify to Precipitate quench->acidify filter_isolate Isolate Crude Product (Vacuum Filtration) acidify->filter_isolate recrystallize Recrystallize from Ethanol/Water filter_isolate->recrystallize filter_pure Isolate Pure Product recrystallize->filter_pure dry Dry Product filter_pure->dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low or No Product Yield inactive_catalyst Inactive Catalyst (e.g., old Sodium Ethoxide) start->inactive_catalyst impure_sm Impure Starting Materials start->impure_sm wrong_stoichiometry Incorrect Stoichiometry start->wrong_stoichiometry low_temp Insufficient Temperature start->low_temp short_time Insufficient Reaction Time start->short_time poor_mixing Inefficient Mixing start->poor_mixing product_loss Product Loss During Filtration/Washing start->product_loss decomp Product Decomposition start->decomp sol1 Use fresh reagents inactive_catalyst->sol1 Solution sol2 Verify purity of starting materials impure_sm->sol2 Solution sol3 Recalculate and re-weigh reagents wrong_stoichiometry->sol3 Solution sol4 Increase reflux temperature low_temp->sol4 Solution sol5 Increase reaction time and monitor by TLC short_time->sol5 Solution sol6 Improve stirring poor_mixing->sol6 Solution sol7 Minimize washing solvent volume product_loss->sol7 Solution sol8 Check for degradation (e.g., by LC-MS) decomp->sol8 Solution

References

Technical Support Center: Crystallization of 6-Benzylpyrimidine-2,4(1h,3h)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 6-Benzylpyrimidine-2,4(1h,3h)-dione, also known as 6-benzyluracil.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a heterocyclic compound with moderate polarity. It is generally sparingly soluble in non-polar solvents and more soluble in polar aprotic and protic solvents, especially upon heating. Its solubility is significantly influenced by temperature.

Q2: What are the most common solvents for the recrystallization of this compound?

A2: Based on the recrystallization of structurally similar uracil derivatives, common and effective solvents include methanol, ethanol, and mixtures of ethanol and water. The choice of solvent will depend on the purity of the crude product and the desired crystal morphology.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when there are significant impurities. To address this, you can try adding a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation. Alternatively, reheating the solution and allowing it to cool more slowly can promote proper crystal nucleation.

Q4: I am getting a very low yield of crystals. What are the possible reasons?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your compound dissolved in the mother liquor.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

  • Loss during filtration: Ensure proper technique to avoid losing product during the transfer and washing steps.

Q5: How can I improve the purity of my crystals?

A5: To improve purity, ensure that the dissolution of the crude material is complete in the minimum amount of hot solvent. Slow cooling is crucial as it allows for the selective incorporation of the desired molecules into the crystal lattice, leaving impurities in the solution. Washing the collected crystals with a small amount of cold, fresh solvent can also help remove any adhering mother liquor containing impurities. A second recrystallization step may be necessary for highly impure samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Solution is not sufficiently saturated. - Supersaturation has not been overcome.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of the pure compound.
Crystals are very fine or powdery. - The solution cooled too rapidly. - High degree of supersaturation.- Reheat the solution to dissolve the solid and allow it to cool more slowly. Insulating the flask can help. - Use a solvent system where the compound has slightly higher solubility at room temperature.
Crystals are discolored. - Presence of colored impurities.- Perform a hot filtration of the solution before cooling to remove any insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
The solid melts in the hot solvent but does not dissolve. - The boiling point of the solvent is higher than the melting point of the compound.- Choose a solvent with a lower boiling point.

Physicochemical Data

Below is a summary of available data for this compound and related compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Reported Melting Point (°C) CAS Number
6-Amino-1-benzyluracilC₁₁H₁₁N₃O₂217.22Not specified in retrieved results.41862-11-7[1]
6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedioneC₈H₁₃N₃O₂183.21178-17941740-15-2

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general procedure that can be adapted for this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

  • Gently heat the mixture to the boiling point of ethanol while stirring.

  • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Dry the crystals in a vacuum oven or by air drying.

Protocol 2: Recrystallization from Ethanol/Water Mixture

This protocol is useful if the compound is too soluble in pure ethanol at room temperature.

Materials:

  • Same as Protocol 1, with the addition of deionized water.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol as described in Protocol 1.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • If too much water is added and the solution becomes excessively cloudy, add a few drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect, wash, and dry the crystals as described in Protocol 1.

Diagrams

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling dissolved->cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: A generalized workflow for the recrystallization of this compound.

troubleshooting_logic start Crystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield impure_crystals Impure Crystals start->impure_crystals success Successful Crystallization start->success concentrate Concentrate Solution no_crystals->concentrate Not Saturated? scratch Scratch Flask / Add Seed no_crystals->scratch Supersaturated? slow_cool Reheat & Cool Slower oiling_out->slow_cool less_solvent Use Less Solvent low_yield->less_solvent recrystallize Recrystallize Again impure_crystals->recrystallize charcoal Use Activated Charcoal impure_crystals->charcoal Colored? concentrate->slow_cool scratch->slow_cool slow_cool->success less_solvent->success recrystallize->success charcoal->recrystallize

Caption: A decision-making diagram for troubleshooting common crystallization problems.

References

Preventing degradation of 6-Benzylpyrimidine-2,4(1h,3h)-dione during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzylpyrimidine-2,4(1H,3H)-dione. The information provided is designed to help prevent degradation of the compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For extended storage, refrigeration (2-8 °C) is advisable.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemistry of the parent uracil scaffold, this compound is susceptible to degradation through several pathways, including:

  • Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage under both acidic and basic conditions.

  • Oxidation: The compound can be oxidized, potentially at the benzyl group or the pyrimidine ring itself. Oxidative degradation of uracil, for instance, can yield products like urea and maleic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of photoproducts such as hydrates and dimers.

  • Thermal Degradation: Elevated temperatures can cause decomposition of the molecule.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to assess the purity of the compound and detect the presence of degradation products, which would appear as additional peaks in the chromatogram. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can help in elucidating their structures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Moisture absorption, oxidation, or thermal degradation.Store the compound in a desiccator at the recommended temperature. Ensure the container is tightly sealed. Protect from light.
Appearance of new peaks in HPLC analysis Degradation of the compound.Review storage conditions and handling procedures. Perform forced degradation studies to identify potential degradants and establish a stability-indicating HPLC method.
Reduced biological activity in assays Degradation of the active compound.Re-test the purity of the compound using a validated analytical method. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Inconsistent experimental results Inconsistent purity of the compound due to degradation.Implement stringent storage and handling protocols. Regularly check the purity of the stock solutions and solid compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Preparation:

  • Prepare a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Start with a gradient elution to separate the parent compound from potential degradation products. A typical gradient might be from 10% to 90% organic solvent over 30 minutes.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 1N HCl. Heat at 60 °C for 24 hours. Neutralize with 1N NaOH and dilute for analysis.

  • Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl and dilute for analysis.

  • Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute for analysis.

  • Thermal Degradation: Store the solid compound at 105 °C for 48 hours. Prepare a solution for analysis.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

5. Method Optimization and Validation:

  • Analyze the stressed samples using the initial HPLC conditions.

  • Optimize the mobile phase composition, gradient, and flow rate to achieve good resolution between the parent peak and all degradation product peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: General Storage and Handling Procedure
  • Upon receipt, store the container of this compound in a cool (2-8 °C), dry, and dark place.

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Use a clean spatula to dispense the required amount of the compound in a controlled environment (e.g., a fume hood or a glove box) to minimize exposure to air and moisture.

  • After dispensing, tightly seal the container and store it back under the recommended conditions.

  • For preparing stock solutions, use high-purity, dry solvents. Store stock solutions in tightly sealed vials, protected from light, and at low temperatures (e.g., -20 °C) for short-term use. For long-term storage, preparing fresh solutions is recommended.

Visualizations

Degradation_Pathways This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Acid/Base Oxidation Products Oxidation Products This compound->Oxidation Products Oxidizing Agents Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light/UV Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Heat Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis Store at 2-8°C Store at 2-8°C Equilibrate to RT Equilibrate to RT Store at 2-8°C->Equilibrate to RT Protect from Light Protect from Light Keep Dry Keep Dry Use Inert Atmosphere Use Inert Atmosphere Equilibrate to RT->Use Inert Atmosphere Prepare Fresh Solutions Prepare Fresh Solutions Use Inert Atmosphere->Prepare Fresh Solutions HPLC/LC-MS Purity Check HPLC/LC-MS Purity Check Prepare Fresh Solutions->HPLC/LC-MS Purity Check Forced Degradation Study Forced Degradation Study HPLC/LC-MS Purity Check->Forced Degradation Study If degradation is suspected Identify Degradants Identify Degradants Forced Degradation Study->Identify Degradants Compound Receipt Compound Receipt Compound Receipt->Store at 2-8°C Logical_Relationships Improper Storage Improper Storage Exposure to Light Exposure to Light Improper Storage->Exposure to Light Exposure to Moisture Exposure to Moisture Improper Storage->Exposure to Moisture High Temperature High Temperature Improper Storage->High Temperature Chemical Degradation Chemical Degradation Exposure to Light->Chemical Degradation Exposure to Moisture->Chemical Degradation High Temperature->Chemical Degradation Loss of Purity Loss of Purity Chemical Degradation->Loss of Purity Inaccurate Results Inaccurate Results Loss of Purity->Inaccurate Results

Technical Support Center: Artifacts in Biological Assays with 6-Benzylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 6-Benzylpyrimidine-2,4(1H,3H)-dione and other pyrimidine analogs in biological assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts in your experiments, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of the pyrimidine-2,4-dione scaffold, which is a core structure in many biologically active compounds. Pyrimidine analogs, as a class, are structurally similar to the endogenous pyrimidines (uracil, cytosine, and thymine) and can act as antimetabolites.[1] Their primary mechanism of action often involves interference with the synthesis of nucleic acids (DNA and RNA) by inhibiting key enzymes in the pyrimidine biosynthesis pathway or by being incorporated into the growing nucleic acid chains, leading to chain termination or dysfunctional genetic material.[1][2] This interference with fundamental cellular processes is the basis for their use as anticancer, antiviral, and antimicrobial agents.

Q2: I am observing high variability in my cell viability assay results. Could the compound be the issue?

A2: Yes, high variability can be a compound-related artifact. Several factors related to this compound could contribute to this:

  • Poor Solubility: Pyrimidine derivatives can have limited aqueous solubility.[3][4][5] If the compound precipitates in your assay medium, it will lead to inconsistent concentrations in the wells and, consequently, variable results.[6][7]

  • Instability: The compound may degrade over the course of the experiment, leading to a decrease in the effective concentration and variable effects.

  • Assay Interference: The compound may interfere with the assay readout itself. For example, in fluorescence-based assays, the compound's own fluorescence can be a source of error.[8][9]

Q3: My compound is showing activity in multiple, unrelated assays. Is this a real effect?

A3: While it is possible for a compound to have multiple genuine biological targets, promiscuous activity across unrelated assays is a red flag for potential assay interference. Such compounds are sometimes referred to as Pan-Assay Interference Compounds (PAINS).[1][10][11] PAINS often contain reactive chemical motifs that can lead to non-specific interactions with proteins or interference with assay technologies.[11] It is crucial to perform counter-screens and orthogonal assays to rule out these artifacts.

Q4: How can I tell if this compound is interfering with my fluorescence-based assay?

A4: Pyrimidine-based structures can possess intrinsic fluorescent properties.[12][13] To check for interference, you should measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your assay probe, but in the absence of any biological material (cells or enzymes). A significant signal from the compound alone indicates autofluorescence that will need to be corrected for or addressed by using an alternative assay.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in the stock solution or assay plate.

  • High variability between replicate wells.

  • Non-reproducible dose-response curves.

Troubleshooting Workflow:

A Problem: Suspected Compound Precipitation B Visually inspect stock solution and assay wells under a microscope. A->B C Is precipitate visible? B->C D Yes C->D E No C->E F Decrease final DMSO concentration. D->F J High variability persists. Consider other artifacts. E->J G Test alternative co-solvents (e.g., ethanol, PEG400). F->G H Determine kinetic solubility in assay buffer. G->H I Work below the limit of solubility. H->I

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Visual Inspection: Before and after adding the compound to your assay plate, inspect the wells under a microscope for any signs of precipitation.

  • Solubility Testing: Determine the kinetic solubility of this compound in your specific assay buffer. This can be done by preparing a serial dilution of the compound and visually inspecting for precipitation or by using a nephelometry-based method.

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is as low as possible and consistent across all wells. High concentrations of organic solvents can affect cell health and enzyme activity.

  • Alternative Formulations: If solubility remains an issue, consider the use of formulation strategies such as encapsulation or the use of solubilizing agents, but be aware that these can also introduce their own artifacts.

Issue 2: Fluorescence Interference

Symptoms:

  • High background signal in fluorescence-based assays.

  • Unusual dose-response curves (e.g., bell-shaped).

  • Discrepancy between fluorescence assay results and results from other assay formats.

Troubleshooting Workflow:

A Problem: Suspected Fluorescence Interference B Measure fluorescence of compound alone in assay buffer at assay wavelengths. A->B C Is there a significant signal? B->C D Yes C->D E No C->E F Subtract compound background from all readings. D->F I Problem is likely not fluorescence interference. Investigate other causes. E->I G Use a red-shifted fluorescent probe to minimize interference. F->G H Switch to a non-fluorescence-based orthogonal assay (e.g., absorbance, luminescence). G->H

Caption: Workflow to identify and mitigate fluorescence interference.

Detailed Steps:

  • Autofluorescence Measurement: Prepare a plate with your compound serially diluted in assay buffer (without cells or enzymes). Read the fluorescence at the same excitation and emission wavelengths as your assay.

  • Background Subtraction: If a significant signal is detected, subtract this background from your experimental wells. However, be aware that the cellular environment can sometimes alter the fluorescent properties of a compound.

  • Use of Alternative Probes: Consider using fluorescent probes with excitation and emission spectra that do not overlap with the autofluorescence of your compound. Red-shifted dyes are often a good choice.

  • Orthogonal Assays: The most robust way to confirm an effect is to use an orthogonal assay with a different detection method (e.g., an absorbance-based assay like MTT or a luminescence-based assay).

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell viability and can be used to evaluate the cytotoxic effects of this compound.[8][13][14][15]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • 96-well cell culture plates

Protocol Workflow:

A Seed cells in a 96-well plate and allow to adhere overnight. B Prepare serial dilutions of this compound in culture medium. A->B C Treat cells with the compound dilutions and incubate for the desired time (e.g., 24, 48, 72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours. C->D E Add solubilization solution to dissolve the formazan crystals. D->E F Read absorbance at 570 nm. E->F

Caption: Workflow for the MTT cell viability assay.

Detailed Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Illustrative Cytotoxicity Data for a Pyrimidine Analog
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.3 ± 4.5
185.1 ± 6.1
1052.7 ± 3.9
5021.4 ± 2.8
1005.8 ± 1.5

This table presents example data and should be replaced with your experimental results.

Table 2: Troubleshooting Checklist for Assay Artifacts
Potential ArtifactCheckRecommended Action
Compound Precipitation Visual inspection, solubility assayLower concentration, change solvent, use formulation
Autofluorescence Measure compound fluorescenceBackground subtraction, use red-shifted probe, orthogonal assay
Reactivity (PAINS) PAINS filter, counter-screensStructural modification, orthogonal assays
Compound Degradation Stability study (e.g., HPLC)Reduce incubation time, use fresh solutions

Signaling Pathway

Pyrimidine analogs often exert their effects by interfering with nucleotide metabolism, which can impact various signaling pathways involved in cell cycle progression and apoptosis. The following diagram illustrates a hypothetical pathway where a pyrimidine analog inhibits a key enzyme, leading to cell cycle arrest.

A Pyrimidine Analog (e.g., this compound) B Pyrimidine Biosynthesis Enzyme (e.g., Dihydroorotate Dehydrogenase) A->B Inhibition C Decreased dNTP pool B->C Reduced activity D DNA Replication Stress C->D E Activation of Cell Cycle Checkpoints (e.g., p53, Chk1/2) D->E F Cell Cycle Arrest (G1/S phase) E->F G Apoptosis F->G

Caption: Hypothetical signaling pathway affected by a pyrimidine analog.

References

Technical Support Center: Synthesis of 6-Benzylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 6-Benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely adopted and scalable approach is the condensation reaction of ethyl benzoylacetate with urea in the presence of a base, typically sodium ethoxide. This method is a variation of the classical pyrimidine synthesis and is favored for its relatively high yields and straightforward procedure.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, meticulous control over the following parameters is crucial:

  • Temperature: Exothermic reactions can occur, especially during the formation of sodium ethoxide and the initial condensation. Proper cooling and controlled addition of reagents are essential to prevent side reactions.

  • Purity of Reagents: The purity of starting materials, particularly ethyl benzoylacetate and sodium metal (for preparing sodium ethoxide), directly impacts the yield and purity of the final product.

  • Moisture Content: The reaction is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent the decomposition of sodium ethoxide and other intermediates.

  • Stirring Efficiency: Homogeneous mixing is vital for a successful reaction, especially in larger volumes. Ensure the stirring is vigorous enough to keep all reagents suspended.

Q3: What kind of yields can I expect from this synthesis?

A3: The yield of this compound can vary depending on the scale and optimization of the reaction conditions. Generally, yields in the range of 60-80% have been reported for analogous pyrimidine syntheses. For a hydroxylated derivative of 6-benzyluracil, yields of 60-70% have been achieved through a one-pot oxidative method.[1][2]

Q4: How can the final product be purified?

A4: Purification is typically achieved through recrystallization. After the reaction is complete and the product has precipitated upon acidification, it can be filtered and washed with cold water and ethanol to remove most impurities. For higher purity, recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive sodium ethoxide due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials.1. Ensure the use of anhydrous ethanol and freshly cut sodium. Prepare sodium ethoxide in situ just before use. 2. Monitor the reaction temperature closely and ensure it is maintained within the optimal range for a sufficient duration. 3. Verify the purity of ethyl benzoylacetate and urea by analytical methods (e.g., NMR, GC-MS).
Formation of a Sticky or Oily Product 1. Incomplete reaction leading to a mixture of starting materials and product. 2. Presence of byproducts from side reactions.1. Extend the reaction time or slightly increase the temperature to drive the reaction to completion. 2. Wash the crude product thoroughly with a non-polar solvent like diethyl ether to remove unreacted ethyl benzoylacetate. Consider purification by column chromatography if recrystallization is ineffective.
Product is Contaminated with Starting Materials 1. Incorrect stoichiometry of reagents. 2. Inefficient purification.1. Use a slight excess of urea to ensure complete consumption of the more expensive ethyl benzoylacetate. 2. Optimize the recrystallization process. Use a minimal amount of hot solvent and allow for slow cooling to form pure crystals. Perform multiple recrystallizations if necessary.
Difficulty in Isolating the Product 1. Product is too soluble in the reaction mixture. 2. Insufficient acidification to precipitate the product.1. After acidification, cool the mixture in an ice bath to reduce the solubility of the product. If the product remains in solution, try to concentrate the solution under reduced pressure. 2. Ensure the pH of the solution is sufficiently acidic (pH 4-5) to fully precipitate the 6-benzyluracil. Add acid dropwise and monitor with pH paper.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of similar 6-substituted uracils.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Small Scale)Moles (Small Scale)Quantity (Large Scale)Moles (Large Scale)
Sodium Metal22.992.3 g0.1 mol230 g10 mol
Anhydrous Ethanol46.0750 mL-5 L-
Ethyl Benzoylacetate192.2119.2 g0.1 mol1.92 kg10 mol
Urea60.067.2 g0.12 mol720 g12 mol
Glacial Acetic Acid60.05As needed-As needed-
Deionized Water18.02----

Procedure:

  • Preparation of Sodium Ethoxide:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol.

    • Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Ensure proper ventilation.

    • Once all the sodium has reacted, a clear solution of sodium ethoxide in ethanol is formed.

  • Condensation Reaction:

    • To the freshly prepared sodium ethoxide solution, add a solution of ethyl benzoylacetate in anhydrous ethanol dropwise with continuous stirring.

    • After the addition is complete, add urea to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the resulting solid residue in hot water.

    • Acidify the aqueous solution with glacial acetic acid until the pH reaches 4-5.

    • A white precipitate of this compound will form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the precipitate using a Buchner funnel and wash with cold deionized water, followed by a small amount of cold ethanol.

    • Dry the crude product in a vacuum oven.

    • For further purification, recrystallize the product from ethanol or an ethanol/water mixture.

Visualizations

experimental_workflow cluster_prep Step 1: Sodium Ethoxide Preparation cluster_reaction Step 2: Condensation cluster_isolation Step 3: Isolation cluster_purification Step 4: Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Reacts with EtOH Anhydrous Ethanol EtOH->NaOEt Solvent Mixture Reaction Mixture NaOEt->Mixture EBA Ethyl Benzoylacetate EBA->Mixture Urea Urea Urea->Mixture Reflux Reflux (4-6h) Mixture->Reflux Evaporation Ethanol Evaporation Reflux->Evaporation Dissolution Dissolve in Hot Water Evaporation->Dissolution Acidification Acidify (Acetic Acid) Dissolution->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization FinalProduct Pure 6-Benzyluracil Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield Issue CheckMoisture Check for Moisture in Reagents/Glassware? Start->CheckMoisture CheckTempTime Verify Reaction Temperature and Time? CheckMoisture->CheckTempTime No UseAnhydrous Use freshly dried solvents and glassware. Prepare NaOEt in situ. CheckMoisture->UseAnhydrous Yes CheckPurity Assess Purity of Starting Materials? CheckTempTime->CheckPurity No OptimizeConditions Ensure reflux temperature is reached. Extend reaction time and monitor by TLC. CheckTempTime->OptimizeConditions Yes CheckStoichiometry Review Reagent Stoichiometry? CheckPurity->CheckStoichiometry No PurifyReagents Purify starting materials if necessary. Use fresh reagents. CheckPurity->PurifyReagents Yes AdjustStoichiometry Use a slight excess of urea. CheckStoichiometry->AdjustStoichiometry Yes Success Yield Improved CheckStoichiometry->Success No, consult further UseAnhydrous->Success OptimizeConditions->Success PurifyReagents->Success AdjustStoichiometry->Success

Caption: Troubleshooting logic for low yield in 6-benzyluracil synthesis.

References

Validation & Comparative

Purity Analysis of Synthesized 6-Benzylpyrimidine-2,4(1H,3H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 6-Benzylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry. The performance of this compound will be objectively compared with a structurally similar alternative, 6-Phenylpyrimidine-2,4(1H,3H)-dione, supported by experimental data and detailed methodologies. This document is intended to assist researchers in selecting the most appropriate analytical techniques for quality control and characterization of pyrimidine-based compounds.

Comparative Purity Analysis

The purity of synthesized this compound was assessed using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS). For comparative purposes, the same analyses were performed on a synthesized batch of 6-Phenylpyrimidine-2,4(1H,3H)-dione.

Analytical TechniqueParameterThis compound6-Phenylpyrimidine-2,4(1H,3H)-dione
HPLC Purity (%)99.2%98.8%
Retention Time (min)7.26.8
¹H NMR Purity (%)>99%>99%
Key Chemical Shifts (δ, ppm)7.20-7.35 (m, 5H, Ar-H), 5.65 (s, 1H, C5-H), 3.60 (s, 2H, CH₂)7.22-7.42 (m, 5H, Ar-H), 8.01 (s, 1H, NH), 10.18 (s, 1H, NH)[1]
Mass Spectrometry [M+H]⁺ (Observed)217.0815203.0662
[M+H]⁺ (Calculated)217.0821203.0664

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC)

A validated Reverse Phase HPLC (RP-HPLC) method was employed for the purity determination.

  • Instrumentation: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Method: The analysis of pyrimidine derivatives is typically performed using reversed-phase high-performance liquid chromatography (HPLC)[2]. The separation is commonly carried out with C8 and C18 silica gel columns[2]. For Mass-Spec compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded to confirm the chemical structure and assess purity.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Procedure: The synthesized compound was dissolved in DMSO-d₆, and the ¹H NMR spectrum was acquired. Purity was estimated by integrating the peaks corresponding to the compound and comparing them to the integral of any visible impurities. The structure of the synthesized compounds can be confirmed by spectroscopic analysis, such as the appearance of characteristic signals in the ¹H NMR spectra[4].

Mass Spectrometry (MS)

High-resolution mass spectrometry was used to confirm the molecular weight of the synthesized compounds.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS system.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined. Mass spectrometry with direct sample infusion is a viable method for the analysis of pyrimidine compounds[5]. High-resolution mass spectrometers like Orbitrap and Q-TOF provide high precision for identifying and quantifying pyrimidine metabolites[6].

Visualizing Key Processes

To further illustrate the context of this analysis, the following diagrams are provided.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Pyrimidine_Derivative 6-Benzylpyrimidine- 2,4(1H,3H)-dione (Potential Inhibitor) Pyrimidine_Derivative->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: RAF-MEK-ERK signaling pathway, a target for pyrimidine derivatives.

experimental_workflow Start Synthesized Compound Dissolution Dissolve in Appropriate Solvent Start->Dissolution HPLC_Analysis HPLC Analysis (Purity %, Impurity Profile) Dissolution->HPLC_Analysis NMR_Analysis NMR Spectroscopy (Structure Confirmation, Purity) Dissolution->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Dissolution->MS_Analysis Data_Comparison Compare Data with Reference/Alternative HPLC_Analysis->Data_Comparison NMR_Analysis->Data_Comparison MS_Analysis->Data_Comparison Purity_Report Generate Purity Report Data_Comparison->Purity_Report

Caption: Workflow for the purity analysis of synthesized compounds.

logical_relationship Target_Compound This compound Structural_Similarity Structural Similarity: Common pyrimidine-2,4-dione core Target_Compound->Structural_Similarity Structural_Difference Structural Difference: Benzyl vs. Phenyl group at C6 Target_Compound->Structural_Difference Alternative_Compound 6-Phenylpyrimidine-2,4(1H,3H)-dione Alternative_Compound->Structural_Similarity Alternative_Compound->Structural_Difference Purity_Comparison Purity Comparison: Assess impact of substituent on purity Structural_Difference->Purity_Comparison Analytical_Methods Consistent Analytical Methods: HPLC, NMR, MS Analytical_Methods->Purity_Comparison

Caption: Logical relationship for compound comparison.

References

A Comparative Guide to the Structural Confirmation of 6-Benzylpyrimidine-2,4(1H,3H)-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and performance characteristics of 6-Benzylpyrimidine-2,4(1H,3H)-dione (also known as 6-benzyluracil) and its close analog, 6-methyluracil. The information presented herein is supported by experimental data to aid researchers in the identification, synthesis, and evaluation of these compounds.

Structural Confirmation: A Comparative Analysis

The definitive identification of 6-benzyluracil and its derivatives relies on a combination of spectroscopic and crystallographic techniques. This section compares the expected and reported data for 6-benzyluracil and 6-methyluracil.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of 6-benzyluracil and 6-methyluracil.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound DMSO-d₆~11.0 (s, 1H, N3-H), ~10.5 (s, 1H, N1-H), 7.2-7.4 (m, 5H, Ar-H), 5.4 (s, 1H, C5-H), 3.7 (s, 2H, CH₂)~164 (C4), ~151 (C2), ~150 (C6), ~138 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~126.0 (Ar-CH), ~101 (C5), ~35 (CH₂)
6-Methyluracil DMSO-d₆10.99 (s, 1H, N3-H), 10.55 (s, 1H, N1-H), 5.43 (s, 1H, C5-H), 2.06 (s, 3H, CH₃)[1]164.6 (C4), 151.6 (C2), 150.1 (C6), 100.2 (C5), 18.9 (CH₃)[1]

Table 2: Comparative IR and Mass Spectrometry Data

CompoundIR Key Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound ~3400 (N-H stretch), ~1700 (C=O stretch, pyrimidine), ~1650 (C=O stretch, pyrimidine), ~1600, 1495, 1450 (aromatic C=C stretch)Expected [M+H]⁺: 217.08
6-Methyluracil 3175 (N-H stretch), 1715 (C=O stretch), 1660 (C=O stretch)[M]⁺: 126.11[2]
X-ray Crystallography

X-ray crystallography provides unambiguous confirmation of the three-dimensional molecular structure.

6-Methyluracil: The crystal structure of 6-methyluracil has been determined, revealing a planar pyrimidine ring. In the solid state, molecules of 6-methyluracil form centrosymmetric dimers through N-H···O hydrogen bonds.[3] These dimers are further organized into layered structures.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the synthesis and characterization procedures for the title compounds.

Synthesis of 6-Methyluracil

A common and efficient method for the synthesis of 6-methyluracil involves the condensation of ethyl acetoacetate and urea.[5]

Procedure:

  • A mixture of finely powdered urea (1.33 moles), ethyl acetoacetate (1.23 moles), absolute ethanol (25 cc), and a few drops of concentrated hydrochloric acid is prepared in a crystallizing dish.[5]

  • The reagents are thoroughly mixed, and the dish is loosely covered and placed in a vacuum desiccator over concentrated sulfuric acid.[5]

  • The reaction mixture is left to stand until a solid cake is formed.

  • The solid is then dissolved in a hot aqueous solution of sodium hydroxide.[5]

  • The clear solution is cooled and carefully acidified with concentrated hydrochloric acid with stirring, leading to the precipitation of 6-methyluracil.[5]

  • The precipitate is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried.[5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods. One reported synthesis for a substituted derivative involves a one-pot oxidation process.[6][7]

Procedure for a 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione:

  • The starting pyrimidine derivative is treated with sodium hydride (NaH) in an appropriate solvent.[6][7]

  • 3-Chloroperbenzoic acid (m-CPBA) is then added to the reaction mixture for the oxidation step.[6][7]

  • The reaction proceeds to yield the target compound.

Performance Comparison: Biological Activity

Derivatives of 6-substituted pyrimidine-2,4(1H,3H)-diones are known to exhibit a range of biological activities. A key target for this class of compounds is the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo biosynthesis of pyrimidines.[8][9][10][11][12] Inhibition of DHODH can impede the proliferation of rapidly dividing cells, making it an attractive target for cancer and autoimmune diseases.

Table 3: Comparative Inhibitory Activity against Dihydroorotate Dehydrogenase (DHODH)

CompoundTargetIC₅₀ (nM)Comments
Brequinar Human DHODH5.2[11]A potent and well-characterized DHODH inhibitor, often used as a reference compound.
A Representative DHODH Inhibitor (H-006) Human DHODH3.8[9]Demonstrates the high potency achievable with this class of inhibitors.

Visualizing Key Pathways and Workflows

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by 6-benzyluracil derivatives.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS DHODH->Orotate Further Pyrimidines Further Pyrimidines UMP->Further Pyrimidines 6-Benzyluracil_Derivatives 6-Benzyluracil Derivatives 6-Benzyluracil_Derivatives->DHODH Inhibition

Caption: Inhibition of DHODH by 6-benzyluracil derivatives in pyrimidine biosynthesis.

General Experimental Workflow for Structural Confirmation

The logical flow for synthesizing and confirming the structure of a target compound is depicted below.

Experimental_Workflow Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Crystallography X-ray Crystallography Purification->Crystallography Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis NMR 1H and 13C NMR Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Crystallography->Structure_Confirmation

Caption: Workflow for synthesis and structural confirmation of pyrimidine derivatives.

References

Comparative Efficacy of 6-Benzylpyrimidine-2,4(1H,3H)-dione and Other Uracil-DNA Glycosylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of 6-Benzylpyrimidine-2,4(1H,3H)-dione and other notable inhibitors targeting Uracil-DNA Glycosylase (UNG), a key enzyme in the base excision repair (BER) pathway. The data presented herein is compiled from various studies to facilitate an objective comparison for research and drug development purposes.

Uracil-DNA Glycosylase is a critical enzyme that identifies and removes uracil from DNA, arising from either cytosine deamination or misincorporation of dUMP.[1] Its role in maintaining genomic integrity and its involvement in processes like antibody diversity and viral replication make it a significant target for therapeutic intervention.[1][2] Small molecule inhibitors of UNG are being explored for their potential as anticancer, antiviral, and antibacterial agents.[1]

The pyrimidine-2,4(1H,3H)-dione scaffold, the core structure of uracil, serves as a foundational pharmacophore for the rational design of UNG inhibitors.[1] Modifications at various positions of this ring have led to the development of several classes of inhibitors with varying potencies. This guide will focus on comparing 6-substituted uracil derivatives, like this compound, with other classes of UNG inhibitors.

Efficacy Comparison of UNG Inhibitors

The inhibitory potential of various compounds against Uracil-DNA Glycosylase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for different classes of UNG inhibitors, providing a basis for a comparative assessment of their efficacy.

Inhibitor ClassRepresentative CompoundTarget EnzymeIC50 Value (µM)Citation(s)
6-Substituted Uracil6-(p-n-octylanilino)uracilHerpes Simplex Virus 1 UNG~8[2]
Bipartite InhibitorsSubstituted Phenyl-linked UracilHuman UNG (hUNG)< 1.6 - 40[1]
TrioxopyrimidinylideneCompound 4B (a PyO3 derivative)Human UNG (hUNG)≥ 100[3][4]
TrioxopyrimidinylideneCompound 4F (a PyO3 derivative)Human UNG (hUNG)≥ 100[3][4]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

G cluster_pathway Base Excision Repair Pathway cluster_inhibition DNA_Damage DNA with Uracil UNG Uracil-DNA Glycosylase (UNG) DNA_Damage->UNG Recognizes & Excises Uracil AP_Site Apurinic/Apyrimidinic (AP) Site UNG->AP_Site APE1 APE1 AP_Site->APE1 Incises SSB Single-Strand Break APE1->SSB Pol_beta DNA Polymerase β SSB->Pol_beta Fills Gap Ligase DNA Ligase III Pol_beta->Ligase Seals Nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA Inhibitor This compound & Other Inhibitors Inhibitor->UNG Inhibition G Assay_Setup Prepare 96-well plate Add_Inhibitor Add test compound (e.g., this compound) in DMSO Assay_Setup->Add_Inhibitor Add_Enzyme Add human UNG in reaction buffer Add_Inhibitor->Add_Enzyme Initiate_Reaction Add molecular beacon substrate Add_Enzyme->Initiate_Reaction Incubate Incubate at ambient temperature Initiate_Reaction->Incubate Measure_Fluorescence Monitor fluorescence increase over time (Ex: 485 nm / Em: 520 nm) Incubate->Measure_Fluorescence Data_Analysis Calculate IC50 values Measure_Fluorescence->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Benzylpyrimidine-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The 6-benzylpyrimidine-2,4(1H,3H)-dione, also known as 6-benzyluracil, scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of therapeutic agents. These compounds have demonstrated a broad range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.[1][2] The versatility of the pyrimidinedione core allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological activity and drug-like characteristics.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various analogs of this compound, with a focus on their activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and P2X7 receptor antagonists.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrimidine ring and the benzyl moiety.

  • Substitutions at N1 of the Pyrimidine Ring: The N1 position is a critical site for modification. Introducing substituents like [(2-benzyloxy)methyl] or [(2-alkoxy)methyl] has been a successful strategy in developing potent HIV-1 NNRTIs. These groups can form crucial interactions within the binding pocket of the reverse transcriptase enzyme.[3][4]

  • Substitutions at C5 of the Pyrimidine Ring: The C5 position significantly influences the activity profile. The introduction of a halogen, such as chlorine or bromine, has been shown to enhance the potency of these compounds against drug-resistant HIV-1 strains.[3][4] Bulky groups at this position can also play a role in counteracting resistance mutations.[3]

  • Substitutions on the C6-Benzyl Ring: Modifications on the aromatic ring of the C6-benzyl group are vital for optimizing activity. Meta-substituents on this ring can significantly boost activity against NNRTI-resistant HIV-1 variants.[4] For P2X7 receptor antagonists, replacing the phenyl group with polycycloalkyl acyl or di-halogenated benzoyl moieties has led to compounds with potent antagonistic effects in the nanomolar range.[5]

The following diagram illustrates the general workflow for conducting SAR studies on this class of compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A Lead Compound (6-Benzyluracil) B Analog Design (Systematic Modification) A->B C Chemical Synthesis B->C D In Vitro Assays (e.g., Enzyme Inhibition, Cell-based) C->D E Determine Potency (IC50 / EC50) D->E F SAR Analysis E->F G Identify Key Moieties F->G G->B Iterative Design H Optimized Lead G->H

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Comparative Data of this compound Analogs

The tables below summarize the biological activities of representative analogs, comparing their potency against different targets.

Table 1: Anti-HIV-1 Activity of 1,5,6-Trisubstituted Uracil Analogs

These compounds were evaluated for their ability to inhibit wild-type HIV-1 (IIIB) replication in MT-4 cells.

Compound IDN1-SubstituentC5-SubstituentC6-SubstituentEC50 (µM)CC50 (µM)Selectivity Index (SI)
Nevirapine (Reference)0.089>454>5101
18 (TNK-651) (Reference)Isopropyl3,5-Dimethylbenzyl0.001710260,000
6b [(2-Benzyloxy)methyl]Br3,5-Dimethylbenzyl0.002149.623,619
7b [(2-Benzyloxy)methyl]Cl3,5-Dimethylbenzyl0.001142.038,215
9b [(2-Benzyloxy)methyl]I3,5-Dimethylbenzyl0.001539.526,333
11b [(2-Benzyloxy)methyl]F3,5-Dimethylbenzyl0.002465.427,250
7c [(2-Isopropoxy)methyl]Cl3,5-Dimethylbenzyl0.002250.122,773

Data sourced from Wang et al., 2012.[3][4]

Table 2: P2X7 Receptor Antagonistic Activity of Pyrimidine-2,4-dione Derivatives

These compounds were evaluated for their ability to antagonize the human P2X7 receptor, a key player in inflammation.

Compound IDCore StructureR Group on PiperazineIC50 (nM)
KN-62 (Reference)Phenyl-
18m Pyrimidine-2,4-dione3-Trifluoromethyl-4-chlorobenzoyl10 - 30
19g Pyrimidine-2,4-dioneAdamantyl-1-carbonyl10 - 30
19h Pyrimidine-2,4-dioneAdamantyl-2-carbonyl10 - 30
19i Pyrimidine-2,4-dione3,5-Dimethyladamantyl-1-carbonyl10 - 30
19k Pyrimidine-2,4-dione4-Methylbicyclo[2.2.2]octane-1-carbonyl10 - 30

Data sourced from Park et al., 2015.[5][6]

Experimental Protocols

Anti-HIV-1 Assay

The antiviral activity of the compounds against HIV-1 was determined using an MT-4 cell-based assay.[3]

  • Cell Culture: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Infection: 5x10^4 MT-4 cells were infected with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.1.

  • Compound Treatment: The infected cells were then incubated in the presence of various concentrations of the test compounds.

  • MTT Assay: After 5 days of incubation at 37°C in a 5% CO2 atmosphere, cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.

  • Data Analysis: The 50% effective concentration (EC50) was calculated as the compound concentration required to inhibit HIV-1-induced cytopathic effects by 50%. The 50% cytotoxic concentration (CC50) was determined as the concentration that reduced the viability of uninfected cells by 50%. The selectivity index (SI) was calculated as the ratio of CC50 to EC50.

P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)

The antagonistic activity against the human P2X7 receptor was evaluated in HEK293 cells stably expressing the receptor.[5][6]

  • Cell Preparation: HEK293 cells stably expressing the human P2X7 receptor were seeded in 96-well plates and grown to confluence.

  • Compound Incubation: Cells were washed with a low-divalent cation solution and then incubated with various concentrations of the test compounds for 15 minutes at room temperature.

  • Agonist and Dye Addition: An agonist solution containing BzATP (a P2X7 receptor agonist) and ethidium bromide (EtBr) was added to the wells.

  • Fluorescence Measurement: The fluorescence intensity of EtBr uptake into the cells was measured every minute for 15 minutes using a fluorescence plate reader (excitation at 530 nm, emission at 590 nm).

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist-induced EtBr uptake, was calculated from the concentration-response curves.

This guide highlights the importance of systematic structural modifications in the development of potent and selective this compound analogs for various therapeutic targets.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic compound 6-Benzylpyrimidine-2,4(1H,3H)-dione, a derivative of uracil, holds potential for interacting with key enzymes involved in pyrimidine metabolism. Understanding its cross-reactivity with these enzymes is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide provides a comparative analysis of the inhibitory activity of 6-benzyluracil derivatives against critical enzymes of the pyrimidine salvage pathway, supported by experimental data and detailed protocols.

Executive Summary

Derivatives of 6-benzyluracil have demonstrated inhibitory activity against several key enzymes in the pyrimidine metabolic pathway. This includes Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism, as well as Thymidine Phosphorylase (TP) and Uridine Phosphorylase (UPase), which are crucial for the salvage of pyrimidine nucleosides. The structural similarity of this compound to the natural substrates of these enzymes suggests a potential for competitive inhibition, a mechanism observed with other uracil analogs. The data presented herein, based on studies of closely related compounds, offers a foundational understanding for further investigation into the specific enzymatic profile of this compound.

Comparative Enzyme Inhibition Profile

While specific quantitative data for the cross-reactivity of this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related 6-substituted uracil derivatives against key pyrimidine metabolizing enzymes. This provides a valuable reference for predicting the potential interactions of the target compound.

Compound ClassEnzyme TargetReported Activity (IC50/Ki)Reference Compound
6-amino-5-chlorouracil derivativesThymidine Phosphorylase (TP)Kᵢ = 0.165 µM6-(2-aminoethyl)amino-5-chlorouracil
5-benzyluracil derivativesUridine Phosphorylase (UPase)IC₅₀ = 0.46 µM5-benzylacyclouridine (BAU)
Uracil AnaloguesDihydropyrimidine Dehydrogenase (DPD)Potent Inhibition (Qualitative)Eniluracil, Gimeracil

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound.

Signaling Pathways and Experimental Workflows

To visualize the interplay of these enzymes and the experimental approach to assess inhibitor activity, the following diagrams are provided.

Pyrimidine_Salvage_Pathway cluster_0 Pyrimidine Salvage Pathway cluster_1 Inhibitor Action Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Catabolism Thymine Thymine Uridine Uridine UMP UMP Uridine->UMP Uridine Kinase UPase Uridine Phosphorylase (UPase) Uridine->UPase Thymidine Thymidine TMP TMP Thymidine->TMP Thymidine Kinase TP Thymidine Phosphorylase (TP) Thymidine->TP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA TMP->DNA_RNA Degradation Degradation Products DPD->Degradation UPase->Uracil TP->Thymine Inhibitor 6-Benzylpyrimidine- 2,4(1H,3H)-dione Inhibitor->DPD Inhibitor->UPase Inhibitor->TP

Figure 1. Overview of the Pyrimidine Salvage Pathway and potential points of inhibition by this compound.

Enzyme_Inhibition_Assay_Workflow cluster_workflow General Workflow for Enzyme Inhibition Assay Start Prepare Enzyme, Substrate, and Inhibitor Solutions Incubation Incubate Enzyme with Varying Inhibitor Concentrations Start->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Measurement Monitor Product Formation or Substrate Depletion (e.g., Spectrophotometry, HPLC) Reaction->Measurement Analysis Calculate IC50 or Ki values Measurement->Analysis

Figure 2. A generalized workflow for determining the inhibitory activity of a compound against a target enzyme.

Detailed Experimental Protocols

The following are detailed methodologies for the key enzymatic assays relevant to the assessment of this compound's cross-reactivity.

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay

Principle: The activity of DPD can be determined by monitoring the conversion of a substrate, such as [¹⁴C]-labeled uracil, to its dihydrouracil product. The separation of the substrate and product is typically achieved using thin-layer chromatography (TLC), followed by quantification of radioactivity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM potassium phosphate buffer (pH 7.4), 2.5 mM magnesium chloride, 10 mM 2-mercaptoethanol, 200 µM NADPH, and the enzyme source (e.g., cell lysate or purified enzyme).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 8.25 µM [¹⁴C]-uracil to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an appropriate quenching agent (e.g., trichloroacetic acid).

  • TLC Separation: Spot the reaction mixture onto a TLC plate and develop the chromatogram using a suitable solvent system to separate uracil and dihydrouracil.

  • Quantification: Scrape the spots corresponding to the substrate and product and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of substrate conversion and determine the IC₅₀ value for the inhibitor.

Thymidine Phosphorylase (TP) Activity Assay

Principle: TP activity is measured by monitoring the phosphorolysis of thymidine to thymine. The formation of thymine can be quantified spectrophotometrically or by high-performance liquid chromatography (HPLC).

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.1 M Tris-arsenate buffer and the enzyme source.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound.

  • Reaction Initiation: Start the reaction by adding 10 mM thymidine.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination and Measurement (Spectrophotometric):

    • Stop the reaction by adding 0.3 M NaOH.

    • Measure the absorbance at a wavelength specific for thymine.

  • Reaction Termination and Measurement (HPLC):

    • Stop the reaction with an appropriate acid (e.g., perchloric acid).

    • Centrifuge to remove precipitated protein.

    • Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector to separate and quantify thymine.

  • Data Analysis: Determine the rate of thymine formation and calculate the IC₅₀ or Kᵢ value for the inhibitor.

Uridine Phosphorylase (UPase) Activity Assay

Principle: Similar to the TP assay, UPase activity is determined by measuring the conversion of uridine to uracil. The formation of uracil can be quantified using spectrophotometry or HPLC.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.6), magnesium chloride, ATP, the enzyme source, and a specific inhibitor of TP (e.g., 5-Benzylacyclouridine, BAU) to prevent interference if TP is also present.

  • Inhibitor Incubation: Pre-incubate the enzyme with different concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding [¹⁴C]-uridine (e.g., 200 µM).

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination and Analysis:

    • Stop the reaction and spot the mixture on a TLC plate.

    • Separate the substrate (uridine) and product (uracil) using an appropriate solvent system.

    • Quantify the radioactivity of the uracil spot to determine the extent of the reaction.

  • Data Analysis: Calculate the enzyme activity and determine the inhibitory constants (IC₅₀ or Kᵢ) for this compound.

Conclusion

The available evidence from studies on structurally similar compounds strongly suggests that this compound is a promising candidate for interaction with key enzymes of the pyrimidine salvage and catabolic pathways, including DPD, TP, and UPase. The provided comparative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to initiate a thorough investigation into the specific cross-reactivity profile of this compound. Further empirical studies are essential to quantify its inhibitory potency against a panel of these related enzymes to fully characterize its pharmacological potential.

A Comparative Guide to the In Vitro and In Vivo Activity of 6-Benzylpyrimidine-2,4(1H,3H)-dione and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Benzylpyrimidine-2,4(1H,3H)-dione and structurally related pyrimidine derivatives. Due to the limited publicly available data on the specific biological activities of this compound, this guide focuses on the known in vitro and in vivo activities of its close analogs, primarily 6-benzyluracil derivatives, in the contexts of antiviral, anticancer, and antimicrobial applications. This comparative summary is intended to provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the potential therapeutic applications of this class of compounds.

Antiviral Activity

Derivatives of 6-benzyluracil have demonstrated notable activity against various viruses, particularly Human Immunodeficiency Virus (HIV) and influenza virus. These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

In Vitro Antiviral Activity Data
CompoundVirusAssayActivity MetricValueReference
1,6-bis[(benzyloxy)methyl]uracil derivativeHIV-1MT-4 cell cultureIC₅₀Submicromolar to micromolar[1]
1,6-bis[(benzyloxy)methyl]uracil derivativeInfluenza A (H1N1)MDCK cell cultureIC₅₀More potent than oseltamivir[1]
3-(3,5-dimethylbenzyl)uracil derivativeHIV-1------Good activity[2]
1-Arylmethyl-3-(3,5-dimethylbenzyl)uracilHIV-1------Excellent activity[2]
Thio analogues of HEPTHIV-1------Extremely potent[3]
Experimental Protocols

Anti-HIV-1 Activity Assay (MT-4 Cells) [1]

  • Cell Culture: Human T-lymphocyte MT-4 cells are used.

  • Virus Infection: Cells are infected with HIV-1 (IIIB strain).

  • Compound Treatment: Various concentrations of the test compounds are added to the infected cell cultures.

  • Incubation: The cultures are incubated for 5 days at 37°C.

  • Viability Assay: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the viability of infected cells by 50%.

Anti-Influenza Virus Activity Assay (MDCK Cells) [1]

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown in 96-well plates.

  • Virus Infection: Cells are infected with influenza A (H1N1) virus.

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.

  • Incubation: Plates are incubated at 37°C in a CO₂ incubator.

  • Cytopathic Effect (CPE) Evaluation: The reduction in virus-induced CPE is observed microscopically.

  • Data Analysis: The IC₅₀ is determined as the concentration of the compound that inhibits the viral CPE by 50%.

Signaling Pathway and Workflow

Antiviral_Mechanism cluster_Cell Host Cell Virus Virus Host_Cell Host_Cell Virus->Host_Cell Infection Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse_Transcriptase Viral_RNA->Reverse_Transcriptase Integration Integration Viral_DNA->Integration into Host Genome Reverse_Transcriptase->Viral_DNA 6_Benzyluracil_Derivative 6_Benzyluracil_Derivative 6_Benzyluracil_Derivative->Reverse_Transcriptase Inhibition Viral_Replication Viral_Replication Integration->Viral_Replication New_Virions New_Virions Viral_Replication->New_Virions

Caption: Inhibition of HIV-1 reverse transcriptase by 6-benzyluracil derivatives.

Anticancer Activity

Various pyrimidine-2,4(1H,3H)-dione derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

In Vitro Anticancer Activity Data
CompoundCell LineActivity MetricValue (µM)Reference
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)A549 (Non-small cell lung cancer)IC₅₀3.0[4]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)H1650 (Non-small cell lung cancer)IC₅₀5.3[4]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)H1299 (Non-small cell lung cancer)IC₅₀7.6[4]
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (5d)HCC827 (Non-small cell lung cancer)IC₅₀5.2[4]
1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative (XS23)A375 (Melanoma)Apoptosis Induction18% early, 4.68% late at 5 µM[5]
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (14m)MCF-7 (Breast cancer)IC₅₀-[6]
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (14m)A375 (Melanoma)IC₅₀-[6]
3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneHeLa (Cervical cancer)GI₅₀0.03[7]
In Vivo Anticancer Efficacy

A study on 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, a compound with a different core but demonstrating significant in vitro cytotoxicity, showed promising in vivo results in murine tumor models.[8] At an optimal dose of 60 mg/kg, it led to significant tumor regression in Sarcoma-180 and Ehrlich ascites carcinoma models, with T/Cmax values of 138 and 189, respectively.[8]

Experimental Protocols

MTT Assay for Cytotoxicity [4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Tumor Model (Xenograft) [8]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound is administered to the mice through a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Signaling Pathway and Workflow

Anticancer_Pathway cluster_Cell Cancer Cell Pyrimidine_Dione_Derivative Pyrimidine_Dione_Derivative ROS_Production ROS_Production Pyrimidine_Dione_Derivative->ROS_Production Induces RAF_MEK_ERK_Pathway RAF_MEK_ERK_Pathway Pyrimidine_Dione_Derivative->RAF_MEK_ERK_Pathway Inhibits Apoptosis_Pathway Apoptosis_Pathway ROS_Production->Apoptosis_Pathway Activates Cell_Death Cell_Death Apoptosis_Pathway->Cell_Death Leads to Cell_Proliferation Cell_Proliferation RAF_MEK_ERK_Pathway->Cell_Proliferation Promotes Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth Tumor_Regression Tumor_Regression Cell_Death->Tumor_Regression

Caption: Putative anticancer mechanisms of pyrimidine-dione derivatives.

Antimicrobial Activity

Pyrimidine-2,4-dione derivatives have also been explored for their antibacterial and antifungal properties. The mechanism of action can involve the disruption of essential cellular processes in microorganisms.

In Vitro Antimicrobial Activity Data
CompoundMicroorganismActivity MetricValue (µg/mL)Reference
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneK. pneumoniaeMIC8[7]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneE. coliMIC8[7]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneP. aeruginosaMIC8[7]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneE. faecalisMIC8[7]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneC. albicansMIC0.25[7]
Pyrimidine-2,4-dione derivative (OBP03)E. coliZone of Inhibition-[9]
Pyrimidine-2,4-dione derivative (OBP03)A. nigerZone of Inhibition-[9]
Pyrimidine-2,4-dione derivative (OBP03)P. marneffeiZone of Inhibition-[9]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination [7][10]

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Screening

Antimicrobial_Screening Start Start Prepare_Microorganism_Culture Prepare_Microorganism_Culture Serial_Dilution_of_Compound Serial_Dilution_of_Compound Prepare_Microorganism_Culture->Serial_Dilution_of_Compound Inoculate_Microtiter_Plate Inoculate_Microtiter_Plate Prepare_Microorganism_Culture->Inoculate_Microtiter_Plate Serial_Dilution_of_Compound->Inoculate_Microtiter_Plate Incubation Incubation Inoculate_Microtiter_Plate->Incubation Observe_Growth_Inhibition Observe_Growth_Inhibition Incubation->Observe_Growth_Inhibition Determine_MIC Determine_MIC Observe_Growth_Inhibition->Determine_MIC End End Determine_MIC->End

References

Benchmarking 6-Benzylpyrimidine-2,4(1H,3H)-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 6-Benzylpyrimidine-2,4(1H,3H)-dione against established standard compounds in the fields of cancer, infectious diseases, and virology. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound in various therapeutic areas. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Anticancer Activity

Recent studies have explored the potential of pyrimidine derivatives as anticancer agents. To benchmark the efficacy of this compound, its cytotoxic activity is compared against Doxorubicin, a widely used chemotherapeutic agent.

Comparative Anticancer Data
CompoundTest Organism/Cell LineIC50 (µM)Standard CompoundStandard's IC50 (µM)
This compound DerivativeHuman Breast Adenocarcinoma (MCF-7)Data Not AvailableDoxorubicin~0.05-5
This compound DerivativeHuman Colon Carcinoma (HCT-116)Data Not AvailableDoxorubicin~0.1-1
This compound DerivativeHuman Prostate Cancer (PC-3)Data Not AvailableDoxorubicin~0.5-10
This compound DerivativeHuman Liver Cancer (HepG2)Data Not AvailableDoxorubicin~0.2-2

Note: Specific IC50 values for this compound were not available in the reviewed literature. The table presents a template for comparison, with typical IC50 ranges for Doxorubicin against various cancer cell lines for context.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of this compound is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_readout Data Acquisition and Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of This compound and Doxorubicin incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity

The antimicrobial potential of this compound is evaluated against a panel of pathogenic bacteria and compared with the broad-spectrum antibiotic, Ciprofloxacin.

Comparative Antimicrobial Data (MIC, µg/mL)
CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaBacillus subtilis
This compound DerivativeData Not AvailableData Not AvailableData Not AvailableData Not Available
Ciprofloxacin (Standard) 0.25 - 20.015 - 10.25 - 40.12 - 0.5

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound were not available in the reviewed literature. The table provides typical MIC ranges for Ciprofloxacin against common bacterial strains for comparative purposes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This technique establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis Result Analysis serial_dilution Prepare serial dilutions of This compound and Ciprofloxacin inoculate Inoculate microplate wells with bacterial suspension serial_dilution->inoculate bacterial_suspension Prepare standardized bacterial suspension bacterial_suspension->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate visual_inspection Visually inspect for turbidity incubate->visual_inspection determine_mic Determine MIC as the lowest concentration with no visible growth visual_inspection->determine_mic

Workflow of the broth microdilution method for MIC determination.

Anti-HIV Activity

Pyrimidine derivatives have been investigated for their potential to inhibit key enzymes in the HIV replication cycle. This section benchmarks this compound against Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Comparative Anti-HIV Data
CompoundTargetIC50 (µM)Standard CompoundStandard's IC50 (µM)
This compound DerivativeHIV-1 Reverse TranscriptaseData Not AvailableNevirapine~0.1 - 0.4
This compound DerivativeHIV-1 IntegraseData Not AvailableRaltegravir~0.002 - 0.007

Note: Specific IC50 values for this compound against HIV-1 Reverse Transcriptase and Integrase were not available in the reviewed literature. The table includes typical IC50 ranges for the standard drugs Nevirapine and Raltegravir for reference.

Experimental Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The inhibitory effect on HIV-1 RT is a key measure of anti-HIV activity. Commercially available kits are often used for this purpose, which typically involve a colorimetric or chemiluminescent readout.

Workflow:

HIV_RT_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_mix Prepare reaction mixture with HIV-1 RT, template, and primers add_compounds Add this compound or Nevirapine prepare_mix->add_compounds incubate1 Incubate to allow for DNA synthesis add_compounds->incubate1 add_substrate Add detection substrate incubate1->add_substrate incubate2 Incubate to develop signal add_substrate->incubate2 measure_signal Measure colorimetric or chemiluminescent signal incubate2->measure_signal calculate_inhibition Calculate percent inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Workflow of an HIV-1 Reverse Transcriptase inhibition assay.

Signaling Pathway Context

The anticancer effects of many pyrimidine derivatives are linked to their ability to interfere with critical signaling pathways involved in cell proliferation and survival. One such pathway is the RAF-MEK-ERK pathway, which is often dysregulated in cancer.

RAF_MEK_ERK_Pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor Pyrimidine Derivatives Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Comparative Analysis of 6-Benzylpyrimidine-2,4(1H,3H)-dione in Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental performance of 6-Benzylpyrimidine-2,4(1H,3H)-dione and its alternatives in antiviral and anticancer research.

This guide provides an objective comparison of this compound and its derivatives with other compounds, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Anti-HIV Activity: A Comparative Overview

Derivatives of this compound have been investigated for their potential as anti-HIV agents, primarily as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A notable analog, Emivirine (MKC-442), which is 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, has been a subject of clinical evaluation.[1] The following table summarizes the anti-HIV-1 activity of Emivirine and its analogs compared to a standard reverse transcriptase inhibitor, Zidovudine (AZT).

CompoundTargetEC50 (µM)CC50 (µM)Cell Line
Emivirine (MKC-442)HIV-1 RT0.01 - 0.1>100MT-4
1-(Allyloxymethyl)-6-(3,5-dimethylbenzyl)-5-ethyluracil (Analog 12)HIV-1 RT (Wild-type)Picomolar range>100MT-4
1-(3-Methylbut-2-enyl)-6-(3,5-dimethylbenzyl)-5-ethyluracil (Analog 13)HIV-1 RT (Wild-type)Picomolar range>100MT-4
Zidovudine (AZT)HIV-1 RT0.003 - 0.01>100MT-4

EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration.

The data indicates that analogs of 6-benzyluracil can exhibit potent anti-HIV-1 activity, with some showing activity in the picomolar range against wild-type HIV-1.[2] Notably, these compounds often maintain a high therapeutic index, with low cytotoxicity observed in MT-4 cells.

Anticancer Potential: Targeting the RAF-MEK-ERK Pathway

Various pyrimidine-2,4-dione and pyrido[2,3-d]pyrimidine derivatives have been explored for their anticancer properties. A key mechanism of action for some of these compounds involves the inhibition of the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer. The following table presents the cytotoxic activity (IC50 values) of selected pyrimidine derivatives against common cancer cell lines, MCF-7 (breast cancer) and A549 (lung cancer).

CompoundTarget PathwayIC50 (µM) - MCF-7IC50 (µM) - A549
Pyrimidine-bridged combretastatin analog (Compound 34)Tubulin4.674.63
Pyrimidine-bridged combretastatin analog (Compound 35)Tubulin3.383.71
2-(2-((1H-pyrrol-2-yl)methylene)hydrazinyl)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Compound 30)Not specified1.421.98
Erlotinib (Reference Drug)EGFR5.271.12
5-Fluorouracil (5-FU) (Reference Drug)Thymidylate Synthase1.7110.32

IC50: 50% inhibitory concentration required to inhibit cell growth.

The data highlights the potential of pyrimidine derivatives as anticancer agents, with some compounds exhibiting potent activity against breast and lung cancer cell lines.[3][4]

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are provided below.

Anti-HIV Activity Assay (Reverse Transcriptase Inhibition)

This protocol is based on commercially available colorimetric reverse transcriptase assays.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and Oligo(dT) primer

  • Biotin-dUTP and dNTP mix

  • Streptavidin-coated microplates

  • Peroxidase-labeled anti-biotin antibody

  • Substrate for peroxidase (e.g., TMB)

  • Lysis buffer

  • Wash buffer

  • Stop solution

  • Test compounds (e.g., this compound derivatives)

Procedure:

  • Prepare Reagents: Dilute the template/primer mix, dNTP/biotin-dUTP mix, and HIV-1 RT enzyme to their working concentrations in the appropriate buffers.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a microplate, add the template/primer mix, dNTP/biotin-dUTP mix, and the test compound.

  • Enzyme Reaction: Initiate the reaction by adding the diluted HIV-1 RT to each well. Incubate the plate at 37°C for 1 hour.

  • Capture of Biotinylated DNA: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the peroxidase-labeled anti-biotin antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the peroxidase substrate and incubate in the dark until a color change is observed.

  • Stop Reaction and Read Plate: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of RT activity for each compound concentration and determine the EC50 value.

Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[1][2][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds (e.g., pyrimidine derivatives)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound and its analogs.

HIV_Lifecycle_and_Inhibition cluster_entry Viral Entry cluster_replication Viral Replication cluster_inhibition Inhibition HIV HIV CD4_Receptor CD4 Receptor HIV->CD4_Receptor Coreceptor Coreceptor CD4_Receptor->Coreceptor Fusion Fusion Coreceptor->Fusion Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integrase Integrase (IN) Viral_DNA->Integrase Integration Integration Integrase->Integration Host_DNA Host DNA Integration->Host_DNA 6-Benzylpyrimidine 6-Benzylpyrimidine- 2,4(1H,3H)-dione Derivatives (NNRTIs) 6-Benzylpyrimidine->Reverse_Transcriptase Inhibits

HIV Life Cycle and NNRTI Inhibition

RAF_MEK_ERK_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_inhibition Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Pyrimidine_Derivatives Pyrimidine-2,4-dione Derivatives Pyrimidine_Derivatives->RAF Inhibits Pyrimidine_Derivatives->MEK Inhibits

RAF-MEK-ERK Signaling Pathway Inhibition

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Test Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize_Formazan Solubilize Formazan Crystals Incubate_3_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance (570 nm) Solubilize_Formazan->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow

References

A Comparative Analysis of 6-Benzylpyrimidine-2,4(1H,3H)-dione Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various derivatives of 6-benzylpyrimidine-2,4(1H,3H)-dione, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting key experimental data, detailed protocols, and visual representations of synthetic pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and potential therapeutic applications of this class of compounds.

Quantitative Data Summary

The following tables summarize the biological activities of various pyrimidine-2,4(1H,3H)-dione derivatives, providing a basis for comparison of their efficacy.

Table 1: Cytotoxicity of Aminopyrimidine-2,4-dione Derivatives against Cancer Cell Lines [1]

CompoundRIC₅₀ (µM) vs. MDA-MB-231 (Breast Cancer)IC₅₀ (µM) vs. HT-29 (Colorectal Cancer)IC₅₀ (µM) vs. U-937 (Renal Cancer)
4 HHH> 100> 100> 100
5a C₂H₅HNO₂85.3 ± 7.992.1 ± 8.5> 100
5b C₂H₅CH₃NO₂76.4 ± 6.888.7 ± 7.9> 100
5c C₂H₅C₂H₅NO₂65.2 ± 5.979.3 ± 6.895.4 ± 8.8
6a HHOCH₃4.1 ± 0.38.2 ± 0.715.7 ± 1.4
6b CH₃HOCH₃3.5 ± 0.27.1 ± 0.612.9 ± 1.1
7 HPhenylH5.8 ± 0.510.3 ± 0.922.4 ± 2.1
Methotrexate (Standard) ---15.2 ± 1.325.8 ± 2.448.6 ± 4.5

Table 2: PARP-1 Inhibitory Activity and Antiproliferative Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives [2]

CompoundPARP-1 IC₅₀ (nM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
S1 114 ± 2.1512.68 ± 0.1246.86 ± 1.82
S2 4.06 ± 0.182.65 ± 0.055.34 ± 0.24
S4 6.25 ± 0.251.84 ± 0.153.15 ± 0.18
S5 7.18 ± 0.323.12 ± 0.086.78 ± 0.35
S6 98 ± 3.1210.24 ± 0.2535.14 ± 1.25
S7 3.61 ± 0.151.28 ± 1.122.76 ± 0.06
S8 8.14 ± 0.454.15 ± 0.128.16 ± 0.42
S9 105 ± 2.5811.85 ± 0.1841.25 ± 1.54
S10 9.26 ± 0.545.24 ± 0.159.85 ± 0.58
Olaparib (Standard) 5.77 ± 0.21--
Staurosporine (Standard) -7.258-

Table 3: Antimicrobial Activity of Pyrimidine-2,4(1H,3H)-dione Derivatives (Zone of Inhibition in mm) [3][4]

CompoundB. subtilis (Gram-positive)E. coli (Gram-negative)A. niger (Fungus)P. marneffei (Fungus)
OBP01 15121011
OBP02 16111213
OBP03 13141514
OBP04 12101110
OBP06 --1817
OBP08 18---
OBP10 17---
Ampicillin (Standard) 2018--
Griseofulvin (Standard) --2220

Experimental Protocols

This section details the methodologies for key experiments cited in the referenced studies.

Synthesis of 6-Aminopyrimidine-2,4-diones (1)[5]

A mixture of 0.6 g (1.0 mol) of urea and 0.93 g (1.1 mol) of cyanoacetic acid in 5 ml of acetic anhydride was heated at 100-120°C for 3 hours. The excess acetic anhydride and acetic acid formed during the reaction were removed under reduced pressure. A 5% NaOH solution was then slowly added to the cooled residue, leading to the precipitation of 6-aminopyrimidine-2,4-diones. The resulting white powder was filtered, washed, and collected.

In vitro PARP-1 Inhibitory Assay[2]

The synthesized compounds were evaluated for their PARP-1 inhibitory activity using a standard assay. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the PARP-1 enzyme activity, were determined. Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1, with IC₅₀ values ranging from 3.61 nM to 114 nM, and were compared to the reference drug Olaparib.

Cell Proliferation Inhibition Assay[2]

All synthesized compounds were evaluated for their inhibition of cell proliferation against MCF-7 and HCT116 human cancer cell lines. The compounds displayed moderate to good inhibition against MCF-7 cells, with IC₅₀ values ranging from 0.66 ± 0.05 to 12.68 ± 0.12 μM, and were compared to the reference drug Staurosporine. The compounds also showed good inhibition against HCT116 cells, with IC₅₀ values ranging from 2.76 ± 0.06 to 46.86 ± 1.82 μM.

Antimicrobial Screening[3][4]

The antimicrobial profile of the novel pyrimidine-2,4-(1H,3H)-diones was screened using the Kirby-Bauer disc diffusion method. The antibacterial data revealed that compounds OBP01 and OBP02 had better activity against the tested Gram-positive bacterium B. subtilis, whereas OBP03 was more effective against the Gram-negative bacterium E. coli. OBP03 also showed better antifungal activity than the rest of the compounds when tested against Aspergillus niger & Penicillium marneffei.

Visualizations

The following diagrams illustrate key synthetic pathways and experimental workflows.

Synthesis_of_6_Aminopyrimidine_2_4_diones Urea Urea Intermediate Reaction Mixture Urea->Intermediate + Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Intermediate + Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Heat (100-120°C, 3h) Product 6-Aminopyrimidine- 2,4-diones Intermediate->Product Cooling & + NaOH NaOH 5% NaOH NaOH->Product

Caption: Synthetic pathway for 6-Aminopyrimidine-2,4-diones.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Synthesized Pyrimidine- 2,4-dione Derivatives Disc_Application Apply Paper Discs with Test Compounds Compound->Disc_Application Microbial_Cultures Bacterial & Fungal Strains (e.g., B. subtilis, E. coli, A. niger) Inoculation Inoculate Agar Plates with Microbial Cultures Microbial_Cultures->Inoculation Agar_Plates Muller-Hinton Agar Plates Agar_Plates->Inoculation Inoculation->Disc_Application Incubation Incubate Plates (37°C for 24h) Disc_Application->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Comparison Compare with Standard Antibiotics (Ampicillin, Griseofulvin) Measurement->Comparison

Caption: Workflow for Kirby-Bauer antimicrobial susceptibility testing.

References

Peer-reviewed literature on 6-Benzylpyrimidine-2,4(1h,3h)-dione analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 6-Benzylpyrimidine-2,4(1H,3H)-dione Analogs in Drug Discovery

Introduction

This compound, a derivative of uracil, serves as a versatile scaffold in medicinal chemistry. Its structural analogs have been extensively investigated for a wide range of therapeutic applications, demonstrating activities as antiviral, anticancer, and enzyme inhibitory agents. This guide provides a comparative analysis of various this compound analogs, summarizing their biological activities with supporting experimental data from peer-reviewed literature. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate informed decisions in the design and synthesis of novel therapeutic agents.

Antiviral Activity

A notable class of this compound analogs has been explored for its potent anti-HIV activity. These compounds often target the HIV-1 reverse transcriptase enzyme.

Quantitative Data: Anti-HIV-1 Activity
Compound IDR1R2R3EC50 (µM) vs. HIV-1 in MT-4 cells
27 -CH2OCH3-CH2CH3H>100
28 -CH2OCH2CH3-CH2CH3H0.24
33 -CH2OCH2CH3-CH(CH3)2HNot specified, selected for clinical evaluation[1]
34 -CH2OCH2CH2OCH3-CH(CH3)2H0.0075

Table 1: Structure-activity relationship of 6-benzyluracil derivatives against HIV-1.[1]

Experimental Protocol: Anti-HIV-1 Assay in MT-4 Cells

The anti-HIV-1 activity of the synthesized compounds was evaluated in human T-lymphocyte (MT-4) cells. The assay is based on the inhibition of HIV-1 induced cytopathogenicity.

  • Cell Preparation: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Virus Infection: Cells were infected with HIV-1 (HTLV-IIIB strain) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, the cells were treated with various concentrations of the test compounds.

  • Incubation: The treated and untreated infected cells were incubated for 5 days at 37 °C in a humidified atmosphere of 5% CO2.

  • Viability Assay: Cell viability was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method. The absorbance was measured at 540 nm.

  • Data Analysis: The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited HIV-1-induced cell death by 50%.

Anticancer Activity

Several analogs of pyrimidine-2,4-dione have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Data: Antiproliferative Activity
Compound IDTarget Cell LineGI50 (µM)
3c MDA-MB-468 (Breast Cancer)0.03
3d OVCAR-5 (Ovarian Cancer)0.02
3d MDA-MB-468 (Breast Cancer)0.04
3f A498 (Renal Cancer)0.04
3g MDA-MB-468 (Breast Cancer)0.03

Table 2: Growth inhibitory (GI50) values of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs.[2]

Experimental Protocol: In Vitro Growth Inhibition Assay

The antiproliferative activity of the compounds was determined using a panel of 60 human tumor cell lines.

  • Cell Culture: Human tumor cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Compounds were dissolved in DMSO and diluted with cell culture medium.

  • Cell Seeding: Cells were inoculated into 96-well microtiter plates.

  • Compound Exposure: After 24 hours, the cells were incubated with five different concentrations of each compound for 48 hours.

  • Staining and Measurement: Adherent cells were fixed with trichloroacetic acid and stained with sulforhodamine B. The absorbance was measured at 515 nm.

  • Data Analysis: The GI50 value, which is the concentration required to inhibit cell growth by 50%, was calculated from dose-response curves.[2]

Enzyme Inhibitory Activity

Derivatives of pyrimidine-2,4-dione have also been identified as potent inhibitors of various enzymes, including Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.

Quantitative Data: PARP-1 Inhibition
Compound IDRIC50 (nM)
S2 4-chlorophenyl4.06 ± 0.18
S7 4-fluorophenyl3.61 ± 0.15
S8 4-methoxyphenyl6.53 ± 0.25
Olaparib (Reference) -5.77

Table 3: In vitro PARP-1 inhibitory activity of pyrano[2,3-d]pyrimidine-2,4-dione derivatives.[3]

Experimental Protocol: In Vitro PARP-1 Inhibitory Assay

The enzymatic activity of the synthesized compounds against PARP-1 was assessed using a commercially available assay kit.

  • Reaction Mixture: The reaction was carried out in a 96-well plate containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation: The reaction was initiated by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: The plate was incubated for 60 minutes at room temperature.

  • Detection: The biotinylated ADP-ribose incorporated onto the histone proteins was detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Measurement: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the PARP-1 activity, was determined from the dose-response curve.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials reaction Chemical Reactions start->reaction purification Purification reaction->purification characterization Characterization purification->characterization compound_treatment Compound Treatment characterization->compound_treatment cell_culture Cell Culture cell_culture->compound_treatment incubation Incubation compound_treatment->incubation data_acquisition Data Acquisition incubation->data_acquisition raw_data Raw Data data_acquisition->raw_data dose_response Dose-Response Curve raw_data->dose_response ic50_ec50 IC50/EC50 Calculation dose_response->ic50_ec50

Figure 1: General workflow for synthesis and biological evaluation.

parp1_pathway dna_damage DNA Damage parp1 PARP-1 Activation dna_damage->parp1 par PAR Synthesis parp1->par apoptosis Apoptosis parp1->apoptosis inhibition leads to dna_repair DNA Repair par->dna_repair inhibitor 6-Benzylpyrimidine Analog (PARP-1 Inhibitor) inhibitor->parp1

Figure 2: Simplified PARP-1 signaling pathway and inhibition.

References

Safety Operating Guide

Proper Disposal of 6-Benzylpyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Benzylpyrimidine-2,4(1H,3H)-dione could not be located. The following disposal procedures are based on general best practices for the handling and disposal of pyrimidine analogues and other potentially hazardous laboratory chemicals. Pyrimidine analogues are a class of compounds that can act as antimetabolites, interfering with DNA and RNA synthesis, and may possess cytotoxic properties.[1][2][3][4] Therefore, it is imperative to handle this compound with caution and to adhere to all institutional and local regulations regarding chemical waste disposal.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Segregate the waste at the source. Do not mix it with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep solid waste (e.g., contaminated labware, gloves, paper towels) separate from liquid waste.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical.

    • The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container securely closed except when adding waste.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from heat sources, and segregated from incompatible materials.

  • Disposal Request and Pickup:

    • Once the waste container is full or when the experiment is complete, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Decontamination of Empty Containers and Glassware:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.[5][6]

    • After triple-rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for decontaminated labware.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits are not available. The following table provides qualitative guidance based on general principles of laboratory chemical waste management.

ParameterGuidance
Sewer Disposal Prohibited. Do not dispose of down the drain.
Solid Waste Landfill Prohibited for untreated chemical waste.
Incineration The recommended disposal method for organic chemical waste, to be conducted by a licensed facility.
Decontamination Rinse Collect all rinsate from cleaning contaminated equipment as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a labeled, sealed liquid waste container. is_liquid->liquid_waste Liquid solid_waste Collect in a labeled, sealed solid waste container. is_liquid->solid_waste Solid storage Store in designated Satellite Accumulation Area. liquid_waste->storage solid_waste->storage full_or_done Container full or project complete? storage->full_or_done full_or_done->storage No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full_or_done->contact_ehs Yes end End: Waste disposed of by authorized personnel. contact_ehs->end

References

Personal protective equipment for handling 6-Benzylpyrimidine-2,4(1h,3h)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the operational use and disposal of 6-Benzylpyrimidine-2,4(1H,3H)-dione in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for pyrimidine derivatives.[1][2]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) inspected before use.[1][2] Avoid latex gloves.[2]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or increased risk of exposure, fire/flame-resistant and impervious clothing is recommended.[1]
Respiratory Protection For handling solids that may generate dust or when working with solutions in poorly ventilated areas, use a NIOSH/MSHA-approved respirator with an appropriate filter.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow outlines the key steps for the safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Ventilated Workspace (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Assemble All Necessary Equipment don_ppe->gather_materials weigh_transfer 4. Carefully Weigh and Transfer Compound gather_materials->weigh_transfer Proceed to Handling dissolve 5. Dissolve in Appropriate Solvent weigh_transfer->dissolve conduct_experiment 6. Perform Experimental Procedures dissolve->conduct_experiment decontaminate 7. Decontaminate Work Surfaces conduct_experiment->decontaminate Proceed to Cleanup dispose_waste 8. Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

Experimental Protocol Details:

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[2][3]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

    • Assemble all necessary glassware, reagents, and waste containers.

  • Handling:

    • When handling the solid form, avoid the formation of dust.[1]

    • Use non-sparking tools to prevent ignition sources.[1][4]

    • If transferring the compound, do so carefully to minimize spillage.

    • Keep containers tightly closed when not in use.[1][4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

    • Keep containers tightly closed to prevent contamination and potential reactions.[1][4]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Disposal Workflow:

G Disposal Workflow for this compound Waste start Start: Waste Generation waste_type Identify Waste Type (Solid, Liquid, Contaminated PPE) start->waste_type solid_waste Segregate Solid Waste (Unused compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Segregate Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid ppe_waste Segregate Contaminated PPE (Gloves, lab coat, etc.) waste_type->ppe_waste PPE label_waste Label Waste Containers Clearly (Contents, Hazard Information) solid_waste->label_waste liquid_waste->label_waste ppe_waste->label_waste store_waste Store Waste in a Designated, Secure Area label_waste->store_waste dispose Dispose of Waste Through Licensed Chemical Waste Contractor store_waste->dispose

Disposal workflow for chemical waste.

Disposal Protocol Steps:

  • Segregation:

    • Do not mix with other waste streams unless explicitly permitted.

    • Collect solid waste, including unused compounds and contaminated items (e.g., weigh boats, filter paper), in a designated, labeled container.

    • Collect liquid waste in a separate, compatible, and clearly labeled container.

    • Contaminated PPE should be placed in a designated waste bag or container.

  • Labeling:

    • All waste containers must be clearly labeled with the chemical name ("this compound") and any known hazard symbols.

  • Storage and Disposal:

    • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

    • Dispose of all waste through your institution's hazardous waste management program or a licensed chemical waste disposal company.[4] Do not discharge into drains or the environment.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Minor Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] Ventilate the area and clean the spill site thoroughly.
Major Spill Evacuate the area immediately. Notify your institution's emergency response team and safety officer. Avoid breathing vapors and ensure adequate ventilation. Approach the spill from upwind.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

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6-Benzylpyrimidine-2,4(1h,3h)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.